Thalidomide-O-amido-C6-NH2 TFA
描述
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属性
IUPAC Name |
N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6.C2HF3O2/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;3-2(4,5)1(6)7/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNGJZWEJKPKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-O-amido-C6-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C6-NH2 TFA is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, specifically incorporating the thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This molecule features a six-carbon (C6) alkyl linker terminating in an amine (-NH2) group, provided as a trifluoroacetic acid (TFA) salt. The terminal amine allows for covalent attachment to a ligand targeting a specific protein of interest, thereby forming a heterobifunctional PROTAC.
PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] this compound provides the E3 ligase-recruiting element and a flexible linker for the synthesis of these targeted protein degraders.
Core Components and Mechanism of Action
This compound is comprised of two key functional units:
-
Thalidomide (B1683933) Moiety: This part of the molecule is a well-characterized ligand for Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] The binding of the thalidomide moiety to CRBN does not inhibit the ligase but rather modulates its substrate specificity, enabling the recruitment of target proteins.
-
C6 Amine Linker: This flexible six-carbon alkyl chain provides a spatial bridge between the CRBN ligand and the target protein ligand. The length and composition of the linker are critical for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for efficient protein degradation.[3] The terminal amine group serves as a reactive handle for conjugation to a target protein ligand.
The trifluoroacetic acid (TFA) salt form of the molecule generally enhances its water solubility and stability.[2]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The fundamental role of a PROTAC synthesized from this compound is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase.[5] This proximity-induced event initiates a cascade of events leading to the degradation of the target protein.[6]
References
In-Depth Technical Guide: Cereblon Ligand Thalidomide-O-amido-C6-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-O-amido-C6-NH2 TFA, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, mechanism of action as a Cereblon (CRBN) E3 ubiquitin ligase ligand, and relevant experimental protocols for its application in targeted protein degradation.
Core Concepts and Mechanism of Action
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2][3][4] It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. The molecule also features a 6-carbon (C6) alkyl linker with a terminal amine group (-NH2), which is presented as a trifluoroacetic acid (TFA) salt. This terminal amine serves as a conjugation point for a ligand that targets a specific protein of interest (POI).
The primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1][2][3][4]
The PROTAC-Mediated Protein Degradation Pathway
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Physicochemical Properties and Handling
This section summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1950635-14-9 | [2] |
| Molecular Formula | C23H27F3N4O8 | [2] |
| Molecular Weight | 544.48 g/mol | [2] |
| Appearance | Solid Powder | [2] |
| Purity | ≥97% | [2] |
| Solubility | ≥ 105.5 mg/mL in DMSO | [2] |
| Storage (Solid) | Dry, dark at -20°C for up to 1 year | [2] |
| Storage (Stock Solution) | 0-4°C for up to 1 month | [2] |
Quantitative Biological Data
| Compound | Assay Type | IC50 (nM) | Kd (nM) | Source |
| Thalidomide | TR-FRET | 22.4 | - | |
| Pomalidomide | TR-FRET | 6.4 | - | |
| Lenalidomide | TR-FRET | 8.9 | - | |
| BODIPY FL Thalidomide | TR-FRET | - | 3.6 |
Note: The data presented is for reference compounds and not for this compound itself. The binding affinity of a PROTAC incorporating this moiety may vary depending on the conjugated protein of interest ligand and the linker configuration.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in the context of PROTAC development.
General Workflow for PROTAC Synthesis and Evaluation
The development and characterization of a PROTAC using this compound typically follows a structured workflow, from chemical synthesis to biological evaluation.
References
The Role and Mechanism of Thalidomide-O-amido-C6-NH2 TFA in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Thalidomide-O-amido-C6-NH2 TFA, a crucial chemical tool in the development of Proteolysis-Targeting Chimeras (PROTACs). While not a therapeutic agent in itself, this molecule is a fundamental building block for creating heterobifunctional degraders that can selectively eliminate disease-causing proteins. This document details the mechanism of action of PROTACs synthesized using this conjugate, provides representative quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes the core concepts through signaling and workflow diagrams.
Introduction to this compound
This compound is an E3 ligase ligand-linker conjugate. It consists of a thalidomide-based ligand that specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, attached to a 6-carbon alkyl (C6) linker with a terminal amine group (-NH2). The trifluoroacetic acid (TFA) salt enhances the compound's stability and solubility.[1][2][3][4][5] Its primary application is in the synthesis of PROTACs, where the terminal amine group allows for the covalent attachment of a ligand designed to bind to a specific protein of interest (POI).
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][3][5] The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: The bifunctional nature of the PROTAC allows it to simultaneously bind to both the target Protein of Interest (POI) and the CRBN E3 ligase.[4][6] This brings the POI into close proximity with the E3 ligase, forming a ternary complex (POI-PROTAC-CRBN).
-
Polyubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the POI.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery.[4] The proteasome then unfolds and degrades the tagged POI into small peptides, effectively eliminating it from the cell.
-
PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.[4]
This mechanism of "event-driven" pharmacology allows PROTACs to be effective at very low concentrations and to target proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors.[7][8]
Quantitative Data for PROTAC Performance
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data from published studies on thalidomide-based PROTACs targeting different proteins. It is important to note that this data is illustrative and the performance of a PROTAC synthesized with this compound will be dependent on the specific POI ligand and the cellular context.
| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 11 (ZB-S-29) | SHP2 | HeLa | 6.02 | >90 | [9] |
| RC-3 | BTK | Mino | >1000 | ~60 | [10] |
| NC-1 | BTK | Mino | 2.2 | 97 | [10] |
| ARV-825 | BRD4 | Namalwa | <1 | >95 | [11] |
Experimental Protocols
The most common method for quantifying PROTAC-induced protein degradation is the Western blot. This technique allows for the direct visualization and quantification of the target protein levels following PROTAC treatment.
Western Blot Protocol for PROTAC-Induced Degradation
Objective: To determine the DC50 and Dmax of a PROTAC by measuring the levels of a target protein in a dose-dependent manner.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3]
-
Prepare serial dilutions of the PROTAC in complete medium. A typical concentration range would be from 1 nM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.[2]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[2]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix a consistent amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[2]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Data Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]
-
Mandatory Visualizations
The following diagrams illustrate the core concepts described in this guide.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western blot analysis of PROTAC efficacy.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation bypassing cereblon and von Hippel-Lindau - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of Thalidomide-O-amido-C6-NH2 TFA in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical component in the design of many successful PROTACs is the E3 ligase ligand, which recruits the cellular degradation machinery. This technical guide provides an in-depth examination of Thalidomide-O-amido-C6-NH2 TFA , a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide (B1683933) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This document details its mechanism of action, provides representative quantitative data for analogous PROTACs, outlines detailed experimental protocols for its use, and visualizes the core concepts of PROTAC technology.
Core Concepts: The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand for a POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] this compound provides the E3 ligase-recruiting element (the thalidomide core) and a versatile linker with a terminal amine for conjugation to a POI ligand.[1][3]
The mechanism proceeds through the following key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target POI and the CRBN substrate recognition subunit of the CUL4A-DDB1 E3 ubiquitin ligase complex, forming a key ternary POI-PROTAC-CRBN complex.[7]
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to efficiently transfer ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.
-
Catalytic Cycle : The PROTAC is then released and can participate in further rounds of degradation, acting in a catalytic manner.
The Role of this compound
This molecule is a ready-to-use chemical building block for PROTAC synthesis.[1][2]
-
Structure : It features the core thalidomide structure, essential for binding to Cereblon, linked via an ether-amido connection to a 6-carbon (hexyl) alkyl chain. This chain terminates in a primary amine (-NH2), which serves as a reactive handle for conjugation. The trifluoroacetate (B77799) (TFA) salt form often enhances solubility and stability.[3]
-
Function : The thalidomide moiety specifically recruits the CRL4CRBN E3 ligase complex. The C6 linker provides the necessary length and flexibility to span the distance between the E3 ligase and the target protein, facilitating the formation of a stable and productive ternary complex. The terminal amine allows for straightforward and efficient amide bond formation with a POI ligand that possesses a carboxylic acid functional group.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
Table 1: Cereblon Ligand Binding Affinity
The binding affinity of the E3 ligase ligand portion of the PROTAC to Cereblon is a critical parameter. It is often measured as a dissociation constant (Kd) or an inhibitory concentration (IC50) in competitive binding assays.
| Compound | Assay Type | Binding Constant | Reference |
| Thalidomide | TR-FRET | IC50: 22.4 nM | [8] |
| Pomalidomide | TR-FRET | IC50: 6.4 nM | [8] |
| Lenalidomide | TR-FRET | IC50: 8.9 nM | [8] |
| Thalidomide | (undisclosed) | Kd: ~250 nM | [9] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | [10] |
Note: Binding affinities can vary significantly depending on the assay format and conditions.
Table 2: Representative Degradation Potency (DC50) and Efficacy (Dmax) of BRD4-targeting PROTACs
DC50 is the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax represents the maximum percentage of protein degradation achievable.
| PROTAC Name | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Pomalidomide | PEG | Burkitt's Lymphoma | < 1 | >95 | [] |
| PROTAC 3 | Thalidomide | Alkyl/Ether | RS4;11 Leukemia | ~0.1-0.3 | >95 | [] |
| ARV-825 | Pomalidomide | Piperidine/Alkyl | Burkitt's Lymphoma | ~5 | >90 | [12] |
| Compound 21 | Lenalidomide/ Pomalidomide | PEG/Alkyl | THP-1 Monocytic Leukemia | (IC50 = 810 nM) | Effective degradation | [5][8] |
Disclaimer: The data presented is for illustrative purposes for PROTACs utilizing thalidomide-family ligands and various linkers. The performance of a PROTAC synthesized with this compound will be dependent on the specific POI ligand and the resulting ternary complex.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of a PROTAC utilizing this compound.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a representative synthesis of a BRD4-targeting PROTAC via amide coupling of this compound with a JQ1 derivative bearing a carboxylic acid handle.
Materials and Reagents:
-
This compound
-
JQ1-carboxylic acid (POI ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Solvents for work-up (e.g., Ethyl acetate, saturated sodium bicarbonate, brine)
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., HPLC-grade acetonitrile, water, formic acid)
Step-by-Step Procedure:
-
Activation of Carboxylic Acid: In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the JQ1-carboxylic acid (1.0 equivalent) in anhydrous DMF. Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature. Add a solution of HATU (1.2 equivalents) in anhydrous DMF and continue stirring for 15-20 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated JQ1-acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative reverse-phase HPLC to obtain the final, pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blot for Protein Degradation Assessment
This is the standard method to quantify the reduction in POI levels following PROTAC treatment.[4]
Materials and Reagents:
-
Cell line expressing the POI (e.g., a human cancer cell line for a BRD4 degrader)
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Step-by-Step Procedure:
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay to ensure equal loading.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band.
-
Data Analysis: Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This assay measures the PROTAC-induced proximity between the POI and CRBN in a solution-based format, providing insights into ternary complex formation.[2][8]
Principle: A tagged CRBN protein (e.g., His-tagged) is labeled with a FRET donor (e.g., an anti-His antibody conjugated to Terbium). A tagged POI (e.g., GST-tagged) is labeled with a FRET acceptor (e.g., an anti-GST antibody conjugated to a fluorescent dye). In the presence of a PROTAC, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare stock solutions of the test PROTAC in DMSO and perform serial dilutions in assay buffer. Prepare solutions of tagged CRBN, tagged POI, donor-labeled antibody, and acceptor-labeled antibody in assay buffer.
-
Assay Procedure (384-well plate): To each well, add the diluted PROTAC or control. Add the tagged POI and acceptor antibody mixture. Add the tagged CRBN and donor antibody mixture.
-
Incubation: Seal the plate and incubate at room temperature (e.g., 60-180 minutes) to allow the binding to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-compatible microplate reader, measuring fluorescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to generate a ternary complex formation curve.
Signaling Pathway Visualization: The CRL4CRBN E3 Ligase Complex
Thalidomide and its derivatives function by binding to CRBN, which is the substrate receptor for the Cullin 4A (CUL4A) RING E3 ubiquitin ligase complex. This multi-protein complex is a key part of the ubiquitin-proteasome system.
Conclusion
This compound is a versatile and valuable chemical tool for the construction of PROTACs that recruit the CRBN E3 ligase. Its pre-functionalized design, incorporating a stable thalidomide moiety and a flexible C6 linker with a reactive amine handle, simplifies the synthetic workflow for developing novel protein degraders. By understanding the core principles of PROTAC action and employing robust experimental methodologies as detailed in this guide, researchers can effectively utilize this building block to design, synthesize, and evaluate new therapeutics in the rapidly advancing field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) [ouci.dntb.gov.ua]
- 3. explorationpub.com [explorationpub.com]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
E3 Ligase Recruitment Using Thalidomide-O-amido-C6-NH2 TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of Thalidomide-O-amido-C6-NH2 TFA as a Cereblon (CRBN) E3 ligase-recruiting ligand in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the mechanism of action, offers a framework for evaluating novel PROTACs, and provides detailed protocols for key experimental assays.
Introduction: The Role of Thalidomide (B1683933) Derivatives in Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic strategies by shifting the paradigm from protein inhibition to targeted protein elimination. These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs). A PROTAC molecule is composed of three essential components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are widely utilized as E3 ligase ligands. They function by binding to Cereblon (CRBN), which acts as the substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. The recruitment of the CRL4^CRBN^ complex to a target protein facilitates the transfer of ubiquitin, marking the protein for degradation by the 26S proteasome.
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety for CRBN recruitment. The C6 alkyl chain serves as a linker component, and the terminal primary amine (protected as a TFA salt) provides a reactive handle for conjugation to a ligand targeting a specific protein, typically through amide bond formation. The choice of linker length and composition is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the crucial ternary complex (POI-PROTAC-CRBN).
Mechanism of Action: CRBN-Mediated Protein Degradation
The degradation of a target protein by a PROTAC synthesized with this compound follows a catalytic cycle:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the Protein of Interest (POI) via its specific ligand and to the CRBN subunit of the CRL4 E3 ligase complex through its thalidomide moiety. This forms a key ternary complex.
-
Ubiquitination : The induced proximity within the ternary complex allows the E3 ligase to efficiently transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation : The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically cleaves the target protein into small peptides.
-
PROTAC Recycling : Following the ubiquitination of the target, the PROTAC molecule is released and can engage another target protein and E3 ligase, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Mechanism of PROTAC-mediated protein degradation.
Data Presentation: Quantitative Assessment of PROTAC Performance
While specific quantitative data for PROTACs constructed with the exact this compound linker is not extensively available in public literature, the following tables present representative data for other thalidomide-based PROTACs. This information serves as a benchmark for the expected performance metrics, such as binding affinity to CRBN and the degradation efficiency (DC50 and Dmax) of target proteins.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
This table summarizes the inhibitory concentrations (IC50) and dissociation constants (Ki) for common CRBN ligands, providing a baseline for the E3 ligase-binding component of the PROTAC.
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Thalidomide | TR-FRET | 22.4 | 10.6 | |
| Pomalidomide | TR-FRET | 6.4 | 3.0 | |
| Lenalidomide | TR-FRET | 8.9 | 4.2 | |
| CC-885 | TR-FRET | 0.43 | 0.20 |
Table 2: Representative Degradation Efficiency of Thalidomide-Based PROTACs
This table illustrates the typical degradation potency (DC50) and efficacy (Dmax) for well-characterized thalidomide-based PROTACs targeting different proteins. These values are highly dependent on the target protein, the specific warhead, the linker, and the cell line used.
| PROTAC ID | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | BRD4 | Pomalidomide | <1 | >90 | RS4;11 | |
| dBET1 | BRD4 | Thalidomide | ~25 (EC50) | >95 | HeLa | |
| 11(ZB-S-29) | SHP2 | Thalidomide | 6.02 | >90 | HeLa | |
| PROTAC 155 | BTK | Thalidomide analog | 7.2 | >90 | Not Specified |
Experimental Protocols
A rigorous, multi-faceted experimental approach is crucial for the validation of any novel PROTAC. The following sections provide detailed methodologies for the key assays required to characterize the efficacy, mechanism of action, and selectivity of a PROTAC synthesized using this compound.
Workflow for PROTAC synthesis and characterization.
PROTAC Synthesis via Amide Coupling
This protocol outlines a general procedure for conjugating this compound to a warhead containing a carboxylic acid functional group.
-
Reagent Preparation :
-
Dissolve the carboxylic acid-containing warhead (1.0 equivalent) and an amide coupling reagent such as HATU (1.2 equivalents) in an anhydrous aprotic solvent like DMF or DMSO.
-
In a separate vial, dissolve this compound (1.1 equivalents) in the same solvent. Add a non-nucleophilic base such as DIPEA (3.0 equivalents) to neutralize the TFA salt and facilitate the reaction.
-
-
Reaction Setup :
-
To the warhead/HATU solution, add the Thalidomide-O-amido-C6-NH2/DIPEA solution.
-
-
Reaction and Monitoring :
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification :
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
-
Characterization :
-
Confirm the identity and purity of the final PROTAC conjugate by LC-MS and NMR spectroscopy.
-
Target Protein Degradation Assessment by Western Blot
Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment :
-
Plate the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
For DC50 determination, treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a fixed time (e.g., 18-24 hours).
-
-
Cell Lysis :
-
After treatment, aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for the gel.
-
-
SDS-PAGE and Immunoblotting :
-
Normalize protein concentrations, add Laemmli buffer, and boil samples for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assays
Confirming the formation of the POI-PROTAC-CRBN ternary complex is essential to verify the mechanism of action.
-
Reagent Preparation : Use purified recombinant tagged proteins (e.g., GST-tagged POI and FLAG-tagged CRBN complex).
-
Assay Setup : In a 384-well plate, combine the target protein, E3 ligase complex, and a serial dilution of the PROTAC in assay buffer.
-
Incubation : Incubate the mixture for approximately 90 minutes at room temperature to allow for complex formation.
-
Detection : Add AlphaLISA anti-tag Acceptor beads (e.g., anti-GST) and Donor beads (e.g., anti-FLAG). Incubate in the dark for 60 minutes.
-
Measurement : Read the plate on an Alpha-enabled plate reader. An increase in signal indicates ternary complex formation.
This assay measures protein proximity in living cells.
-
Cell Preparation : Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (the donor) and CRBN fused to HaloTag® (the acceptor).
-
Labeling : Add the fluorescent HaloTag® NanoBRET® ligand to the cell culture medium to label the CRBN-HaloTag® fusion protein.
-
PROTAC Treatment : Add serial dilutions of the PROTAC to the cells and incubate.
-
Measurement : Add the NanoLuc® substrate and measure both donor and acceptor emission. The BRET ratio is calculated, which is proportional to the proximity of the two tagged proteins, indicating ternary complex formation.
Target Engagement Confirmation by Cellular Thermal Shift Assay (CETSA)
CETSA confirms that the PROTAC binds to its intended target(s) in a physiological context.
-
Cell Treatment : Treat intact cells with the PROTAC or a vehicle control for a specified time (e.g., 1 hour).
-
Thermal Challenge : Heat the cell suspensions in a PCR plate across a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles.
-
Separation : Centrifuge to separate precipitated, denatured proteins from the soluble fraction.
-
Detection : Analyze the amount of soluble target protein remaining at each temperature by Western blot or other detection methods like AlphaScreen. A shift in the melting curve to a higher temperature in PROTAC-treated cells indicates target engagement.
Selectivity Profiling by Quantitative Mass Spectrometry
This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment.
-
Sample Preparation : Treat cells with the PROTAC (at a concentration near its DC50) and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Peptide Labeling : Label the peptide samples from different conditions with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis : Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Use specialized software to identify and quantify thousands of proteins. Proteins that show a statistically significant and dose-dependent decrease in abundance are considered potential on- or off-targets of the PROTAC.
Conclusion
This compound is a valuable chemical entity for the synthesis of PROTACs designed to recruit the CRBN E3 ubiquitin ligase. Its thalidomide headpiece ensures effective engagement of the degradation machinery, while the C6-amido-amine linker provides a standard and versatile point of attachment for a diverse range of target-binding ligands. A comprehensive evaluation of a novel PROTAC's efficacy, mechanism, and specificity requires a systematic approach employing a suite of biochemical, biophysical, and cellular assays. The protocols and data frameworks presented in this guide offer a robust starting point for researchers and drug developers to advance their targeted protein degradation programs.
The Advent of a Key PROTAC Building Block: A Technical Guide to Thalidomide-O-amido-C6-NH2 TFA
For Immediate Release
A deep dive into the synthesis and functional context of Thalidomide-O-amido-C6-NH2 TFA, a pivotal linker-ligand conjugate for advancing targeted protein degradation. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the discovery, synthesis, and application of this critical component in the field of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a synthetic E3 ligase ligand-linker conjugate that has emerged as a valuable tool in the development of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This is achieved by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target. Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase, making them a cornerstone in the design of CRBN-recruiting PROTACs.[1][2][3] This guide focuses on a specific derivative, this compound, which incorporates a thalidomide moiety linked to a six-carbon chain with a terminal amine, presented as a trifluoroacetic acid (TFA) salt.
Physicochemical and Binding Characteristics
The rational design of PROTACs relies on a thorough understanding of the physicochemical and binding properties of their constituent parts. This compound is a solid powder with good solubility in organic solvents such as DMSO.[4] The inclusion of the TFA salt enhances its solubility and stability.[5] While specific binding affinity data for this exact molecule is not extensively published in peer-reviewed literature, the affinity of the parent thalidomide molecule for CRBN is in the nanomolar range, providing a strong basis for its efficacy in recruiting the E3 ligase.[3]
| Property | Value |
| Chemical Name | N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide; trifluoroacetic acid[4] |
| Molecular Formula | C23H27F3N4O8[4] |
| Molecular Weight | 544.48 g/mol [4] |
| CAS Number | 1950635-14-9[4] |
| Appearance | Solid Powder[4] |
| Solubility | ≥ 105.5 mg/mL in DMSO[4] |
| Purity | ≥97%[4] |
The Ubiquitin-Proteasome System and PROTAC Action
PROTACs function by coopting the cellular machinery responsible for protein turnover. The signaling pathway initiated by a thalidomide-based PROTAC is a prime example of this elegant mechanism.
Caption: PROTAC-mediated ternary complex formation and subsequent protein degradation.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of key intermediates. The overall workflow involves the synthesis of 4-hydroxythalidomide, the preparation of a Boc-protected amino linker, the coupling of these two fragments, and a final deprotection step.
Caption: A logical workflow for the synthesis of the target molecule.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxythalidomide
This procedure is adapted from established methods for the synthesis of hydroxythalidomide derivatives.
-
Reaction Setup: In a round-bottom flask, combine 3-hydroxyphthalic anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.05 eq) in glacial acetic acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution. Filter the solid, wash with cold acetic acid and then with water to remove any remaining impurities. Dry the solid under vacuum to yield 4-hydroxythalidomide.
Step 2: Synthesis of N-(6-(tert-butoxycarbonyl)aminohexyl)-2-bromoacetamide
This protocol describes the preparation of the linker component.
-
Reaction Setup: Dissolve N-Boc-1,6-diaminohexane (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) in a flask cooled in an ice bath.
-
Addition of Reagent: Slowly add a solution of bromoacetyl bromide (1.0 eq) in DCM to the cooled solution of the diamine. The slow addition is crucial to favor mono-acylation.
-
Reaction and Work-up: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-(6-(tert-butoxycarbonyl)aminohexyl)-2-bromoacetamide.
Step 3: Alkylation of 4-Hydroxythalidomide
This step couples the thalidomide core with the linker via a Williamson ether synthesis.
-
Reaction Setup: To a solution of 4-hydroxythalidomide (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF), add a mild base such as potassium carbonate (K2CO3, 1.5 eq).
-
Addition of Linker: To this suspension, add N-(6-(tert-butoxycarbonyl)aminohexyl)-2-bromoacetamide (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 4: Boc Deprotection with Trifluoroacetic Acid (TFA)
The final step is the removal of the Boc protecting group to liberate the terminal amine.[6][7][8][9]
-
Reaction Setup: Dissolve the Boc-protected intermediate from the previous step in DCM.
-
Addition of TFA: Add trifluoroacetic acid (TFA) to the solution (typically a 20-50% v/v mixture of TFA in DCM).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate (B77799) salt of Thalidomide-O-amido-C6-NH2. Further purification can be achieved by precipitation from a suitable solvent system if necessary.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons of the phthalimide (B116566) ring, the protons of the glutarimide (B196013) ring, the methylene (B1212753) protons of the C6 linker, and the methylene protons adjacent to the ether and amide functionalities. The integration of these peaks should be consistent with the number of protons in the molecule. |
| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the phthalimide and glutarimide rings, the aromatic carbons, and the aliphatic carbons of the linker. |
| LC-MS | Liquid Chromatography-Mass Spectrometry will provide the molecular weight of the compound, confirming its identity. The chromatogram will also indicate the purity of the sample. |
| Purity by HPLC | High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should typically be ≥95% for use in biological assays. |
Application in PROTAC Research: Binding Affinity Determination
A crucial step in the validation of a new E3 ligase linker is to confirm its binding to the target ligase. Fluorescence Polarization (FP) is a common assay used for this purpose.[2][3]
Caption: Workflow for determining CRBN binding affinity using a fluorescence polarization assay.
Protocol: Fluorescence Polarization Competition Assay
-
Reagent Preparation: Prepare a solution of purified recombinant CRBN protein in a suitable assay buffer. Prepare a stock solution of a fluorescently labeled thalidomide derivative (tracer) and a serial dilution of the unlabeled test compound, this compound.
-
Assay Plate Preparation: In a low-volume, black, flat-bottom microplate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the serially diluted test compound.
-
Initiation of Binding: Add the purified CRBN protein to all wells to initiate the binding reaction. Include control wells with no CRBN (low polarization) and CRBN with only the tracer (high polarization).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader equipped with the appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the resulting sigmoidal curve to a suitable model to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer. The binding affinity (Kd) can then be calculated from the IC50 value.
Conclusion
This compound is a well-defined and versatile chemical tool that plays a significant role in the advancement of targeted protein degradation. Its rational design, incorporating a potent CRBN ligand and a flexible linker with a reactive handle, makes it an invaluable building block for the synthesis of novel PROTACs. The detailed synthetic and analytical protocols provided in this guide offer a comprehensive resource for researchers aiming to leverage this powerful molecule in their drug discovery efforts. As the field of targeted protein degradation continues to expand, the availability of such well-characterized reagents will be paramount to the development of the next generation of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Thalidomide-O-amido-C6-NH2 TFA CAS number and chemical data
This technical guide provides a comprehensive overview of Thalidomide-O-amido-C6-NH2 TFA, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug discovery and development. This document details the chemical properties, mechanism of action, and relevant experimental protocols associated with this compound.
Core Chemical and Physical Data
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C6 amino linker. The trifluoroacetate (B77799) (TFA) salt form generally offers enhanced water solubility and stability compared to the free base.[1] This compound is a key component for synthesizing PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[2][3][4][5]
Below is a summary of its key chemical data:
| Property | Value | Reference |
| CAS Number | 1950635-14-9 | [1][2][4] |
| Molecular Formula | C23H27F3N4O8 | [1][2] |
| Molecular Weight | 544.48 g/mol | [2] |
| IUPAC Name | N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide; trifluoroacetic acid | [2][4] |
| Purity | Typically ≥97% (HPLC) | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO (≥ 105.5 mg/mL) | [2][4] |
| SMILES | NCCCCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C1CCC(=O)NC1=O)C2=O.OC(=O)C(F)(F)F | [2] |
| InChI Key | KNNGJZWEJKPKSW-UHFFFAOYSA-N | [2] |
Mechanism of Action: The PROTAC Pathway
This compound serves as a foundational component for the synthesis of PROTACs that leverage the Cereblon E3 ligase for targeted protein degradation. The thalidomide portion of the molecule binds to Cereblon, while the terminal amine of the C6 linker is chemically conjugated to a "warhead" that specifically binds to a protein of interest (POI).
The resulting PROTAC molecule acts as a bridge, bringing the POI into close proximity with the E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively removing the target protein from the cell.
Experimental Protocols
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the following protocols outline its application in the synthesis and evaluation of novel PROTACs.
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes the conjugation of this compound to a warhead containing a carboxylic acid functional group.
Materials:
-
This compound
-
Carboxylic acid-containing warhead
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or a preparative HPLC system
Procedure:
-
Activation of the Warhead: In a dry reaction vial, dissolve the carboxylic acid-containing warhead (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF or DMSO. Add DIPEA (3.0 equivalents) and stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated warhead solution, add a solution of this compound (1.1 equivalents) in anhydrous DMF or DMSO.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC conjugate.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using mass spectrometry and NMR spectroscopy.
Protocol 2: In-Cell Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC synthesized from this compound.
Materials:
-
Cancer cell line expressing the target protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock solution. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations. This data can be used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
References
In-Depth Technical Guide: Binding Affinity of Thalidomide-O-amido-C6-NH2 TFA to Cereblon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding interaction between the E3 ligase ligand-linker conjugate, Thalidomide-O-amido-C6-NH2 TFA, and its target protein, Cereblon (CRBN). Cereblon is a critical component of the CUL4-DDB1 E3 ubiquitin ligase complex and a primary target in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the binding affinity and the methodologies to measure it is paramount for the successful design and optimization of novel therapeutics that hijack the ubiquitin-proteasome system.
Introduction to Cereblon and Thalidomide-Based Ligands
Cereblon (CRBN) functions as a substrate receptor within the CUL4A-DDB1 E3 ubiquitin ligase complex. The binding of small molecules, notably immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, to Cereblon alters the substrate specificity of the E3 ligase. This redirection of the ligase activity leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, a mechanism central to the therapeutic effects of these drugs and the foundation of PROTAC technology.[1]
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ligase (such as Cereblon), and a chemical linker that connects the two. The affinity of the E3 ligase ligand for Cereblon is a crucial determinant of a PROTAC's efficacy. Thalidomide and its derivatives, including pomalidomide (B1683931) and lenalidomide, are widely used as Cereblon-binding moieties in the design of PROTACs. These molecules are frequently functionalized with linkers at various positions to enable conjugation to the target protein ligand. This compound is one such E3 ligase ligand-linker conjugate, incorporating the thalidomide core for Cereblon binding and a C6 linker with a terminal amine for further chemical modification.[2][3]
Quantitative Binding Affinity Data
While specific, publicly available quantitative binding data (e.g., Kd value) for this compound binding to Cereblon is not extensively documented in peer-reviewed literature, the binding affinities of the parent thalidomide molecule and its well-characterized analogs have been established through various biophysical assays. The affinity of these core molecules provides a critical reference point for estimating the binding of their linker-conjugated derivatives. The addition of a linker at the C4 or C5 position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to Cereblon, as this part of the molecule typically extends out of the primary binding pocket.
Below is a summary of representative binding affinities for key Cereblon ligands. It is important to note that the absolute values can vary based on the specific experimental conditions, including the assay format and the protein construct used.
| Compound | Binding Affinity (Kd or Ki) | Assay Method | Reference |
| Thalidomide | Ki = 4.4 μM | FRET | [4] |
| Lenalidomide | Ki = 3.1 μM | FRET | [4] |
| Pomalidomide | Ki = 0.8 μM | FRET | [4] |
Experimental Protocols
The determination of binding affinity between a small molecule ligand and a protein is fundamental in drug discovery. Several biophysical techniques are routinely employed to quantify these interactions. Below are detailed methodologies for three key assays used to characterize the binding of thalidomide derivatives to Cereblon.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Principle: A solution of the ligand is titrated into a solution containing the protein. The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
Methodology:
-
Sample Preparation:
-
Express and purify recombinant Cereblon protein (full-length or the thalidomide-binding domain).
-
Perform extensive dialysis of the purified CRBN protein against a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) to ensure buffer matching.
-
Dissolve the this compound in the final dialysis buffer to minimize the heat of dilution effects.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CRBN solution (e.g., 20-50 µM) into the sample cell.
-
Load the ligand solution (typically 10-fold higher concentration than the protein, e.g., 200-500 µM) into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the sample cell while stirring.
-
Allow the system to reach equilibrium after each injection.
-
-
Control Experiment:
-
Conduct a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the raw heat flow peaks to obtain the heat change per injection.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that provides real-time quantitative information on the kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (Kd) of molecular interactions.
Principle: One of the binding partners (the ligand, e.g., Cereblon) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., this compound) is flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor chip surface (e.g., using EDC/NHS chemistry for amine coupling).
-
Immobilize the purified recombinant CRBN protein onto the activated sensor surface to a desired density.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the this compound in a suitable running buffer.
-
Inject the different concentrations of the analyte over the sensor surface containing the immobilized CRBN and a reference surface (without CRBN) to account for non-specific binding.
-
Monitor the association of the analyte during the injection and the dissociation after the injection.
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka). Alternatively, the Kd can be determined from a steady-state affinity model by plotting the response at equilibrium against the analyte concentration.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to another molecule.
Principle: A small, fluorescently labeled molecule (the tracer, e.g., a fluorescent thalidomide analog) tumbles rapidly in solution, resulting in low fluorescence polarization. When a larger protein (e.g., Cereblon) binds to the fluorescent tracer, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization. In a competitive binding assay, an unlabeled competitor compound (e.g., this compound) displaces the fluorescent tracer from the protein, causing a decrease in fluorescence polarization.
Methodology (Competitive Binding Assay):
-
Reagent Preparation:
-
Prepare a solution of purified recombinant CRBN protein.
-
Prepare a solution of a fluorescently labeled thalidomide analog (tracer).
-
Prepare a serial dilution of the unlabeled competitor compound (this compound).
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of CRBN and the fluorescent tracer to each well.
-
Add the varying concentrations of the competitor compound to the wells.
-
Include control wells with only the tracer, and with the tracer and CRBN (no competitor).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
Signaling Pathway and Experimental Workflow Visualizations
Cereblon E3 Ligase Signaling Pathway
The following diagram illustrates the role of Cereblon within the CUL4-DDB1 E3 ubiquitin ligase complex and how its activity is modulated by thalidomide-based ligands to induce the degradation of neosubstrates.
References
An In-depth Technical Guide to Investigating Ternary Complexes in Targeted Protein Degradation
Topic: Investigating the Ternary Complex with Thalidomide-O-amido-C6-NH2 TFA
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the principles and methodologies for characterizing the pivotal ternary complex formed by Proteolysis Targeting Chimeras (PROTACs) derived from the Cereblon (CRBN) E3 ligase ligand, this compound.
Introduction: The Central Role of the Ternary Complex
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are heterobifunctional molecules, most notably PROTACs, which function by hijacking the cell's intrinsic ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[2]
A PROTAC molecule consists of two key moieties connected by a flexible linker: one that binds to a target POI and another that recruits an E3 ubiquitin ligase.[3] The molecule specified, This compound , is a crucial building block for creating such PROTACs.[4][5][6] Its thalidomide-based headpiece serves as a potent ligand for the Cereblon (CRBN) E3 ligase, a component of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[2][3] The C6-NH2 linker provides a reactive handle for conjugation to a ligand targeting a POI.
The formation of a stable and productive ternary complex —comprising the E3 ligase, the PROTAC, and the POI—is the foundational event in the degradation cascade.[7][8][9] The efficiency, kinetics, and thermodynamics of this complex formation directly influence the subsequent ubiquitination of the target and its degradation by the 26S proteasome.[10][] Therefore, a thorough investigation of the ternary complex is paramount for the rational design and optimization of effective PROTAC degraders. This guide outlines the key experimental workflows, data interpretation, and underlying signaling pathways involved in this critical process.
Visualizing the Core Mechanisms and Workflows
Visual diagrams are essential for conceptualizing the complex biological interactions and experimental processes involved in PROTAC research.
References
- 1. Proteolysis-Targeting Chimeras: Harnessing the Ubiquitin-Proteasome System to Induce Degradation of Specific Target Proteins | Annual Reviews [annualreviews.org]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of cereblon-dependent targeted protein degrader by visualizing the spatiotemporal ternary complex formation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ternary Complex Formation [promega.sg]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Thalidomide-O-amido-C6-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Thalidomide-O-amido-C6-NH2 TFA, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the mechanism of action, detailed experimental protocols for PROTAC synthesis and evaluation, and presents relevant quantitative data to aid researchers in the development of novel protein degraders.
Introduction to this compound in PROTAC Technology
This compound is a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, incorporating a thalidomide (B1683933) moiety linked to a C6 amino linker.[1][2] This bifunctional molecule serves as a crucial component in the modular construction of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
The thalidomide component of this compound specifically binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] The terminal primary amine on the C6 linker provides a reactive handle for conjugation to a ligand targeting a specific protein of interest, typically through amide bond formation.[5]
A notable application of this specific E3 ligase ligand-linker conjugate is in the synthesis of dTAG-13, a degrader used in the dTAG (degradation tag) system.[6] The dTAG system allows for the targeted degradation of any protein of interest that has been genetically tagged with a mutant FKBP12F36V protein.[1][7][8]
Mechanism of Action: CRBN-Mediated Protein Degradation
The fundamental principle of a PROTAC synthesized with this compound is to induce proximity between the target protein and the CRBN E3 ligase complex. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation: Performance of a this compound-Based PROTAC
The following table summarizes the in vitro performance of dTAG-13, a PROTAC synthesized using this compound, for the degradation of FKBP12F36V fusion proteins.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dTAG-13 | FKBP12F36V-Nluc | 293FT | Potent at 100 nM | >90% | [7] |
| dTAG-13 | HiBiT-fusion protein | HEK | ~50% degradation | Not specified | [9] |
| dTAG-13 | BRD4(short)-FKBP12F36V | MV4;11 | Rapid degradation within 1 hour | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the general procedure for conjugating this compound to a protein of interest (POI) ligand containing a carboxylic acid functionality.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid (POI-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for purification (e.g., DCM, Methanol (B129727), Ethyl Acetate (B1210297), Hexanes)
Procedure:
-
Activation of POI-COOH: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the POI-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.1 eq) and DIPEA (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated POI-COOH solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., methanol in DCM) to yield the final PROTAC.[4][10]
Protocol 2: Characterization of the Synthesized PROTAC
1. Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using LC-MS to confirm the molecular weight of the final product.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the synthesized PROTAC.
Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation
This protocol describes the use of Western blotting to quantify the degradation of a target protein following treatment with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., a cell line with a CRISPR-mediated knock-in of FKBP12F36V fused to the protein of interest for dTAG applications).[8]
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the primary antibody against the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and develop with a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation).
Mandatory Visualizations
Caption: Mechanism of CRBN-mediated protein degradation by a PROTAC.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Conjugating Thalidomide-O-amido-C6-NH2 TFA to a Target Ligand
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the covalent conjugation of Thalidomide-O-amido-C6-NH2 TFA to a target ligand containing a carboxyl group. This procedure is particularly relevant for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where Thalidomide (B1683933) serves as an E3 ligase ligand.[1][2][3][4][5][6][7]
The protocol described here utilizes the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the primary amine of the thalidomide linker and a carboxyl group on the target ligand.[8][9][10]
Overview of the Conjugation Strategy
The conjugation of this compound to a target ligand is achieved through a two-step process to ensure specificity and minimize side reactions.[8][10]
-
Activation of the Target Ligand: The carboxyl groups on the target ligand are activated using EDC and NHS (or its water-soluble analog, sulfo-NHS). This reaction forms a semi-stable NHS ester intermediate.[9][10][11]
-
Conjugation with Thalidomide Derivative: The activated target ligand is then introduced to this compound. The primary amine of the thalidomide linker reacts with the NHS ester, forming a stable amide bond and releasing NHS.[11][12]
This two-step approach is particularly advantageous when the target ligand also contains primary amines, as it prevents the EDC from crosslinking the target ligand to itself.[8][13]
Chemical Reaction Pathway
Caption: Chemical reaction mechanism of EDC/NHS coupling.
Materials and Reagents
-
Target ligand with at least one carboxyl group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[9][10]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0[9][10]
-
Quenching Solution: Hydroxylamine-HCl or Tris-HCl
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the thalidomide derivative[1][3][5][]
-
Desalting columns or dialysis cassettes for purification[10]
-
Reaction tubes
-
Standard laboratory equipment (pH meter, vortexer, centrifuge, etc.)
Experimental Protocols
This section details the step-by-step procedure for conjugating this compound to a target ligand.
Reagent Preparation
-
Target Ligand Solution: Prepare a 1-10 mg/mL solution of your target ligand in the Activation Buffer. The optimal concentration will depend on the specific properties of your ligand and should be determined empirically.
-
Thalidomide Derivative Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).[1][3][5][] Further dilution can be done with the Coupling Buffer, but be mindful of the final DMSO concentration in the reaction mixture.
-
EDC/NHS Solutions: Immediately before use, prepare solutions of EDC and NHS in the Activation Buffer. These reagents are moisture-sensitive and EDC is prone to hydrolysis.[8][9] It is recommended to allow the vials to equilibrate to room temperature before opening to prevent condensation.[10]
Two-Step Conjugation Procedure
The following workflow outlines the key stages of the conjugation process.
Caption: Experimental workflow for the two-step conjugation.
Step 1: Activation of the Target Ligand
-
To your target ligand solution, add the freshly prepared EDC and NHS solutions. For recommended concentrations, refer to Table 1.
-
Mix the components thoroughly and incubate at room temperature for 15-30 minutes.[8]
Step 2: Conjugation to Thalidomide-O-amido-C6-NH2
-
Add the Thalidomide-O-amido-C6-NH2 solution to the activated target ligand mixture. The molar ratio of the thalidomide derivative to the target ligand should be optimized, but a starting point of 10-20 fold molar excess of the thalidomide derivative is often used for small molecule-protein conjugations.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer if necessary. The coupling reaction is most efficient at a slightly alkaline pH.[9]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
Step 3: Quenching the Reaction
-
To stop the reaction, add a quenching solution such as hydroxylamine (B1172632) to a final concentration of 10-50 mM.[9] This will hydrolyze any remaining NHS esters.
-
Incubate for 5-10 minutes at room temperature.
Step 4: Purification of the Conjugate
-
Remove unreacted small molecules, byproducts, and quenching reagents. The choice of purification method depends on the properties of the final conjugate.[15]
-
Desalting Columns/Size Exclusion Chromatography: Effective for separating larger protein conjugates from smaller molecules.[10]
-
Dialysis: Suitable for removing small molecule impurities from large protein conjugates.[16]
-
Reverse-Phase or Hydrophobic Interaction Chromatography (HIC): Can be used for purification based on changes in hydrophobicity after conjugation.[17]
-
Affinity Chromatography: If the target ligand has a tag, this can be a highly specific method of purification.[17][18]
-
Recommended Reaction Conditions and Quantitative Data
Successful conjugation depends on several parameters. The following table summarizes recommended starting conditions, which should be optimized for each specific application.[9]
| Parameter | Recommended Range | Rationale |
| Activation pH | 4.5 - 6.0 | EDC-mediated activation of carboxyl groups is most efficient at a slightly acidic pH. Use a non-amine, non-carboxylate buffer like MES.[9][10] |
| Coupling pH | 7.0 - 8.5 | The reaction of NHS esters with primary amines is favored at a neutral to slightly basic pH where the amine is deprotonated and nucleophilic.[9] |
| EDC Concentration | 2 - 10 mM | A molar excess relative to the carboxyl groups on the target ligand is typically used.[9] |
| NHS/Sulfo-NHS Conc. | 5 - 10 mM | A higher molar ratio of NHS to EDC can improve the efficiency of NHS ester formation and increase the stability of the activated intermediate.[9] |
| Reaction Temperature | 4°C to Room Temp. | Lower temperatures can increase the stability of the activated NHS ester, which may be beneficial for longer reaction times.[9] |
| Reaction Time | 2 hours to overnight | The optimal time depends on the reactivity of the target ligand and the desired degree of conjugation. |
Troubleshooting
-
Low Conjugation Efficiency:
-
Precipitation of the Conjugate:
-
The final conjugate may have different solubility properties. Consider using buffers with additives like non-ionic detergents or adjusting the pH.
-
If using DMSO for the thalidomide derivative, ensure the final concentration in the aqueous reaction buffer is not high enough to cause precipitation of the target ligand.
-
-
Target Ligand Self-Conjugation:
These application notes provide a comprehensive guide for the successful conjugation of this compound to a target ligand. As with any bioconjugation protocol, optimization of the reaction conditions for your specific molecules is crucial for achieving the desired outcome.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1950635-14-9 | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [cnreagent.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 15. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protein Purification Methods | Phenomenex [phenomenex.com]
- 18. Protein purification | Abcam [abcam.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Applications of Thalidomide-O-amido-C6-NH2 TFA in Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.
This document provides detailed application notes and protocols for the use of Thalidomide-O-amido-C6-NH2 TFA , a key building block in the synthesis of PROTACs. This E3 ligase ligand-linker conjugate incorporates the well-characterized thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 6-carbon alkyl linker with a terminal primary amine.[1] The terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI), facilitating the creation of novel protein degraders.
Mechanism of Action
PROTACs synthesized using Thalidomide-O-amido-C6-NH2 function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.
References
Application Notes and Protocols for Thalidomide-O-amido-C6-NH2 TFA in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C6-NH2 TFA is a functionalized ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a thalidomide (B1683933) analog, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a C6 amide linker with a terminal amine group.[1] This terminal amine provides a reactive handle for the covalent attachment of a ligand specific to a protein of interest (POI), enabling the synthesis of a heterobifunctional PROTAC.
PROTACs are designed to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[2] By simultaneously binding to both the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] This targeted degradation approach offers a powerful strategy for modulating protein levels and has emerged as a promising therapeutic modality, particularly for targeting proteins previously considered "undruggable."
Mechanism of Action
The core function of this compound is to serve as a building block for PROTACs that recruit the CRBN E3 ligase. Once incorporated into a PROTAC, the thalidomide moiety binds to CRBN. The other end of the PROTAC, featuring a ligand for a specific POI, binds to its target. This dual binding brings the POI in close proximity to the CRBN E3 ligase complex, leading to the polyubiquitination of the POI. The polyubiquitin (B1169507) chain is then recognized by the 26S proteasome, which results in the degradation of the target protein.
Applications
This compound is a versatile tool for researchers engaged in:
-
Targeted Protein Degradation: Development of novel PROTACs to selectively degrade proteins implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
-
Drug Discovery: As a foundational component in the synthesis of potential therapeutic agents that operate through a degradation mechanism rather than inhibition.
-
Chemical Biology: Creation of chemical probes to study the biological function of specific proteins by observing the phenotypic consequences of their degradation.
Quantitative Data Summary
The efficacy of a PROTAC synthesized using this compound is typically evaluated by its ability to induce the degradation of the target protein and its impact on cell viability. The following table provides a template for summarizing key quantitative data for a novel PROTAC.
| Parameter | Description | Example Value |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 50 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% |
| IC50 | The concentration of the PROTAC required to inhibit 50% of cell viability. | 100 nM |
Note: The example values are illustrative and will vary depending on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
The following are detailed protocols for key experiments to characterize a novel PROTAC synthesized using this compound.
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to determine the extent of target protein degradation following treatment with the PROTAC.
1. Cell Culture and Treatment: a. Seed the selected cell line (e.g., a cancer cell line known to express the target protein) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. b. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2. c. Prepare a stock solution of the novel PROTAC in DMSO. d. For a dose-response experiment, treat the cells with serially diluted concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours). Include a vehicle control (DMSO). e. For a time-course experiment, treat the cells with a fixed concentration of the PROTAC and harvest the cells at different time points (e.g., 0, 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing intermittently. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. f. Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. g. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. h. Wash the membrane three times with TBST. i. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST. k. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is used to assess the effect of the PROTAC on cell proliferation and viability.
1. Cell Seeding and Treatment: a. Seed the selected cell line in a 96-well plate at an optimized density. b. Allow the cells to adhere and grow overnight. c. Treat the cells with a range of concentrations of the novel PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.
2. a) MTT Assay: i. After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C. ii. Add a solubilization solution (e.g., DMSO or a specialized MTT solubilizing agent) to dissolve the formazan (B1609692) crystals. iii. Read the absorbance at 570 nm using a microplate reader.
2. b) CellTiter-Glo® Luminescent Cell Viability Assay: i. After the incubation period, allow the plate to equilibrate to room temperature. ii. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. iii. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. iv. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. v. Measure the luminescence using a luminometer.
3. Data Analysis: a. Calculate the cell viability as a percentage relative to the vehicle-treated control. b. Plot the percentage of viability against the PROTAC concentration. c. Use non-linear regression analysis to determine the IC50 value.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the Cereblon E3 ligase. Its application in targeted protein degradation provides a powerful strategy for studying protein function and developing novel therapeutics. The protocols outlined in this document provide a framework for the systematic evaluation of PROTACs developed using this versatile linker-ligand conjugate. Careful experimental design and data analysis are crucial for characterizing the potency and efficacy of these novel protein degraders.
References
Application Notes and Protocols for PROTAC Development using Thalidomide-O-amido-C6-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1] This is achieved through a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, making them valuable components in PROTAC design.[3][4]
Thalidomide-O-amido-C6-NH2 TFA is a key building block for synthesizing PROTACs. It comprises the thalidomide moiety for CRBN recruitment, connected to a 6-carbon alkyl (C6) linker with a terminal primary amine (-NH2) functional group, provided as a trifluoroacetic acid (TFA) salt.[5][6] The terminal amine serves as a versatile conjugation point for attaching a ligand specific to a POI. The TFA salt form often provides improved water solubility and stability.[7]
These application notes provide detailed protocols for the experimental design and evaluation of PROTACs synthesized using this compound.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC synthesized from this compound involves the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[2]
Experimental Protocols
A systematic evaluation of a novel PROTAC is essential to characterize its efficacy and mechanism of action. The following are key experiments in the development pipeline.
Target Protein Degradation Assay (Western Blot)
This is the primary assay to quantify the degradation of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, add Laemmli sample buffer, and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per well onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
-
Data Presentation:
| PROTAC Concentration (nM) | Normalized Target Protein Level | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.92 | 8 |
| 10 | 0.65 | 35 |
| 100 | 0.28 | 72 |
| 1000 | 0.15 | 85 |
| 10000 | 0.12 | 88 |
Note: The above data is illustrative.
Ternary Complex Formation Assay
This assay confirms the PROTAC's ability to induce the formation of a ternary complex between the POI and CRBN.
Methodology (Co-Immunoprecipitation):
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration around its DC₅₀ for a shorter duration (e.g., 2-4 hours).
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% NP-40) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein or a tag (if the protein is tagged) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting on the eluates, probing for the target protein and CRBN.
-
Data Presentation:
| Treatment | IP Antibody | Blot: Target Protein | Blot: CRBN |
| Vehicle | IgG Control | - | - |
| Vehicle | Anti-Target | + | - |
| PROTAC | Anti-Target | + | + |
Note: The presence of CRBN in the anti-target immunoprecipitate upon PROTAC treatment indicates ternary complex formation. The data is illustrative.
In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC-induced ubiquitination of the target protein.
Methodology:
-
Reaction Setup:
-
In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, recombinant CRBN-DDB1 complex, the recombinant target protein, and ATP.
-
Add the PROTAC at various concentrations or a vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Perform Western blotting, probing for the target protein. A ladder of higher molecular weight bands corresponding to polyubiquitinated protein should be visible.
-
Data Presentation:
| PROTAC Concentration (nM) | Target Protein Ubiquitination (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 10 | 2.5 |
| 100 | 8.2 |
| 1000 | 15.6 |
Note: The data is illustrative and represents the increase in ubiquitinated target protein.
Cell Viability Assay
This assay evaluates the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
Methodology (MTT or CellTiter-Glo® Assay):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
-
Assay Procedure:
-
For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure absorbance.
-
For CellTiter-Glo®, add the reagent, which measures ATP levels as an indicator of cell viability, and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation:
| PROTAC Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 10 | 85 |
| 100 | 52 |
| 1000 | 23 |
| 10000 | 15 |
Note: The above data is illustrative.
Conclusion
This compound is a valuable chemical tool for the synthesis of CRBN-recruiting PROTACs. A systematic and rigorous experimental approach, as outlined in these application notes, is crucial for the successful development and characterization of novel protein degraders. The provided protocols offer a comprehensive framework for researchers to assess the efficacy, mechanism of action, and functional consequences of their PROTAC molecules, thereby accelerating the discovery of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-based Assays of PROTACs Synthesized with Thalidomide-O-amido-C6-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands that recruit Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] The "Thalidomide-O-amido-C6-NH2 TFA" is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand and a C6 amide linker, which can be used in the synthesis of PROTACs.[5][6] This document provides detailed application notes and protocols for the cell-based characterization of PROTACs synthesized using this specific linker.
Mechanism of Action: CRBN-Mediated Protein Degradation
PROTACs utilizing a thalidomide-based E3 ligase ligand hijack the ubiquitin-proteasome system (UPS). The thalidomide moiety binds to CRBN, inducing the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI.[3] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, leading to the degradation of the target protein.[1][3]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Key Cell-Based Assays and Protocols
The successful development of a PROTAC requires a comprehensive evaluation of its biological activity. The following protocols describe key cell-based assays to assess the efficacy and characteristics of PROTACs synthesized with this compound.
Target Protein Degradation Assessment by Western Blot
Western blotting is a fundamental technique to quantify the reduction in the levels of the target protein following PROTAC treatment.[7] This allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][8]
Protocol:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysates (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[10][11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8][11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][11]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantify the band intensities using densitometry software.[8]
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[7][8]
-
Caption: Western blot workflow for PROTAC-mediated degradation.
Data Presentation:
| PROTAC Concentration (nM) | Target Protein Level (Normalized) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 100 | 0.23 | 77 |
| 1000 | 0.08 | 92 |
Note: This is example data and will vary depending on the PROTAC and target protein.[7]
Cell Viability/Cytotoxicity Assessment
It is crucial to determine the cytotoxic effects of the PROTAC and to calculate its half-maximal inhibitory concentration (IC50). Assays like CellTiter-Glo® measure ATP levels, which is an indicator of metabolically active cells.[9][12]
Protocol (using CellTiter-Glo®):
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.[3]
-
Include a vehicle control (medium with DMSO) and a no-cell control (medium only).[3]
-
Add the diluted compounds to the cells and incubate for a period relevant to the expected phenotypic effect (e.g., 48, 72, or 96 hours).[12]
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Measurement and Analysis:
Data Presentation:
| PROTAC Concentration (µM) | Luminescence (RLU) | % Viability |
| 0 (Vehicle) | 85000 | 100 |
| 0.1 | 83000 | 97.6 |
| 1 | 65000 | 76.5 |
| 10 | 42000 | 49.4 |
| 100 | 15000 | 17.6 |
Note: This is example data and will vary depending on the PROTAC and cell line.[13]
Ternary Complex Formation Assessment
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a critical step for successful protein degradation.[14] In-cell assays like NanoBRET® and TR-FRET can be used to monitor the formation of this complex in live cells.[15][16]
Protocol (NanoBRET® Ternary Complex Assay):
This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor).[17]
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with expression vectors for the NanoLuc®-tagged POI and the HaloTag®-CRBN fusion protein.
-
Alternatively, use CRISPR/Cas9 to endogenously tag the POI with NanoLuc® and express the HaloTag®-CRBN fusion protein.[15]
-
-
Assay Setup:
-
Plate the engineered cells in a 96-well plate.
-
Label the HaloTag®-CRBN with a fluorescent HaloTag® ligand.
-
Add the NanoBRET® substrate to the cells.
-
-
PROTAC Treatment and Measurement:
-
Add serial dilutions of the PROTAC to the wells.
-
Measure the luminescence at two wavelengths: one for the NanoLuc® donor and one for the fluorescent acceptor.
-
The NanoBRET® ratio is calculated by dividing the acceptor signal by the donor signal. An increase in this ratio indicates the formation of the ternary complex.[15]
-
Caption: NanoBRET assay workflow for ternary complex formation.
Data Presentation:
| PROTAC Concentration (nM) | NanoBRET Ratio |
| 0 (Vehicle) | 0.05 |
| 1 | 0.15 |
| 10 | 0.45 |
| 100 | 0.80 |
| 1000 | 0.60 (Hook Effect) |
Note: A "hook effect" may be observed at high PROTAC concentrations where the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) is favored over the ternary complex, leading to a decrease in the BRET signal.
Downstream Functional Assays
Beyond direct measurement of protein degradation, it is important to assess the functional consequences of target protein removal.
-
Downstream Signaling Analysis: Use Western blotting to measure the levels of key phosphorylated proteins or substrates downstream of the targeted protein to confirm functional pathway inhibition.[12]
-
Apoptosis Assays: Determine if the PROTAC induces programmed cell death by measuring caspase activity (e.g., Caspase-Glo®) or using Annexin V staining with flow cytometry.[12]
Conclusion
The comprehensive characterization of PROTACs synthesized with this compound requires a multi-faceted approach. The protocols and application notes provided here offer a robust framework for assessing target protein degradation, cell viability, and ternary complex formation. Rigorous and systematic evaluation using these cell-based assays is essential for the successful development of potent and selective protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.jp]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays with Thalidomide-O-amido-C6-NH2 TFA-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A key class of PROTACs utilizes ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Thalidomide and its derivatives are well-established CRBN ligands. Thalidomide-O-amido-C6-NH2 TFA is a functionalized ligand featuring a C6 linker with a terminal amine, enabling its conjugation to a target protein binder to create a heterobifunctional PROTAC.
A critical step in the preclinical validation of a novel PROTAC is to demonstrate its ability to induce the ubiquitination of the target protein in a cell-free, reconstituted system. This in vitro ubiquitination assay confirms the PROTAC's mechanism of action, demonstrating that it can successfully form a productive ternary complex between the target protein and the E3 ligase, leading to the transfer of ubiquitin to the target protein. These application notes provide a detailed protocol and representative data for performing in vitro ubiquitination assays with PROTACs synthesized using this compound.
Mechanism of Action: PROTAC-Mediated Ubiquitination
Thalidomide-based PROTACs function by inducing proximity between the target Protein of Interest (POI) and the CRBN E3 ligase.[1] This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule, through its two distinct warheads, simultaneously binds to the POI and the CRBN subunit of the CRL4CRBN E3 ligase complex, forming a transient ternary complex. The stability and geometry of this complex are critical for the PROTAC's efficacy.[2]
-
Ubiquitination Cascade: The formation of the ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This facilitates the transfer of ubiquitin from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI.[3] This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome.[2] The proteasome then unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[3]
Below is a diagram illustrating the signaling pathway of a thalidomide-based PROTAC.
References
Application Notes and Protocols: Linker Chemistry for Thalidomide-O-amido-C6-NH2 TFA Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination of the POI, marking it for degradation by the proteasome.[]
Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CRL4-CRBN complex.[1][5] Their use has been pivotal in the development of potent and selective PROTACs.[] This document provides detailed application notes and protocols for the conjugation of Thalidomide-O-amido-C6-NH2 TFA , a pre-synthesized building block composed of the thalidomide E3 ligase ligand attached to a 6-carbon (C6) alkyl linker with a terminal amine. This reagent simplifies PROTAC synthesis by providing a reactive handle for conjugation to a POI ligand, or "warhead".
Mechanism of Action
A PROTAC synthesized using the thalidomide-based conjugate functions by hijacking the CRL4-CRBN E3 ligase complex. The thalidomide moiety of the PROTAC binds to CRBN, while the warhead binds to the target protein. This forms a ternary complex (POI-PROTAC-E3 ligase), which brings the target protein into close proximity with the E3 ligase machinery.[] This proximity allows for the efficient transfer of ubiquitin from an E2-ubiquitin conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7]
Caption: PROTAC-mediated protein degradation pathway.
Linker Chemistry: Amide Bond Formation
The terminal primary amine (-NH2) on the Thalidomide-O-amido-C6-NH2 conjugate is a versatile functional group for coupling to a warhead. The most common and robust method for this conjugation is the formation of a stable amide bond with a warhead containing a carboxylic acid functional group. This reaction is typically facilitated by standard peptide coupling reagents.[8]
Reaction Scheme: Thalidomide-Linker-NH₂ + HOOC-Warhead ---(Coupling Reagents)---> Thalidomide-Linker-NH-CO -Warhead
Data Presentation
Quantitative data is crucial for the successful development of PROTACs. The tables below summarize key information for the starting material and representative data for conjugation and efficacy.
Table 1: Properties of this compound [9][10]
| Property | Value |
|---|---|
| CAS Number | 1950635-14-9 |
| Molecular Formula | C₂₃H₂₇F₃N₄O₈ |
| Molecular Weight | 544.48 g/mol |
| Appearance | Solid Powder |
| Purity | ≥97% |
| Solubility | ≥105.5 mg/mL in DMSO |
Table 2: Common Reagents for Amide Bond Conjugation [8]
| Reagent Type | Examples | Role in Reaction |
|---|---|---|
| Coupling Reagent | HATU, HBTU, EDC | Activates the carboxylic acid for nucleophilic attack. |
| Base | DIPEA, Triethylamine | Scavenges the acid byproduct and maintains a basic pH. |
| Solvent | DMF, DMSO (anhydrous) | Solubilizes reactants and facilitates the reaction. |
Table 3: Illustrative Data on Linker Length vs. BRD4 Degradation Efficacy (Note: This data is compiled from studies on various thalidomide-based PROTACs to illustrate the importance of linker optimization. Actual values will be target-dependent.)[11][12]
| PROTAC Linker Composition | Linker Length (atoms) | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Observation |
| PEG2 | ~9 | BRD4 | >1000 | <50 | Shorter linkers can be ineffective, failing to form a stable ternary complex. |
| PEG4 | ~15 | BRD4 | ~50 | >90 | Increasing linker length improves potency. |
| Alkyl C6 (comparable) | ~18 | BRD4 | <10 | >95 | An optimal length often exists, providing potent degradation. |
| PEG6 | ~21 | BRD4 | ~25 | >90 | Excessively long linkers can lead to a decrease in potency (the "hook effect"). |
Experimental Protocols
The following protocols provide a general framework for the synthesis, characterization, and evaluation of a PROTAC using this compound.
Protocol 1: Amide Bond Conjugation to a Carboxylic Acid-Containing Warhead[8]
This protocol describes the amide coupling of the amine-linker conjugate to a POI ligand ("warhead") containing a carboxylic acid.
Materials:
-
This compound
-
Warhead with a carboxylic acid functional group
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography or a preparative HPLC system
Procedure:
-
Reagent Preparation:
-
In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing warhead (1.0 equivalent) in anhydrous DMF to a final concentration of approximately 0.1 M.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
-
Carboxylic Acid Activation:
-
To the solution of the warhead, add DIPEA (3.0 equivalents). Stir the mixture at room temperature for 5 minutes.
-
Add a solution of HATU (1.2 equivalents in anhydrous DMF) to the warhead mixture. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of this compound to the activated warhead mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC) until the warhead starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final, purified PROTAC.[13]
-
Protocol 2: Characterization of the Final PROTAC Conjugate[13]
Confirmation of the identity and purity of the synthesized PROTAC is essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a dilute solution (~1 mg/mL) of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the sample using an LC-MS system to confirm the correct molecular weight of the final product and assess its purity (typically >95%).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra. The resulting spectra should contain peaks corresponding to the thalidomide moiety, the C6 linker, and the warhead, confirming the complete structure of the conjugate.
-
Protocol 3: Western Blot for Protein Degradation Assessment[11]
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC and vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies (specific for the target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for each sample.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to normalize the data.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.
Caption: General experimental workflow for PROTAC development.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. xcessbio.com [xcessbio.com]
- 10. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Synthesis of a PROTAC using Thalidomide-O-amido-C6-NH2 TFA and a BRD4 inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4). The synthesis involves a standard amide coupling reaction between the Cereblon (CRBN) E3 ligase ligand conjugate, Thalidomide-O-amido-C6-NH2 TFA , and the potent BRD4 inhibitor, (+)-JQ1 carboxylic acid . Detailed, step-by-step protocols for the chemical synthesis, purification, and characterization are provided. Furthermore, this guide includes protocols for key biological assays to evaluate the efficacy of the resulting PROTAC, including target protein degradation and impact on cell viability. All quantitative data from representative studies are summarized in structured tables for clarity and ease of comparison.
Introduction to PROTAC Technology and BRD4 as a Target
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation.[1] They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.[3] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering potential advantages over traditional small-molecule inhibitors.[1]
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated lysine (B10760008) residues on histones, playing a critical role in the transcriptional regulation of key oncogenes, including c-MYC.[3][4][5] Its involvement in cancer cell proliferation and survival has established it as a high-value therapeutic target.[5] By inducing the complete removal of the BRD4 protein, PROTACs can offer a more profound and sustained downstream effect compared to simple inhibition.[3]
Signaling Pathway and Mechanism of Action
BRD4 functions as a transcriptional coactivator. By binding to acetylated histones at super-enhancers and promoters, it recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[6] P-TEFb then phosphorylates RNA Polymerase II, initiating transcriptional elongation of target genes, including the proto-oncogene c-MYC.[3][7]
The synthesized BRD4-targeting PROTAC hijacks the ubiquitin-proteasome system to eliminate BRD4. The PROTAC, featuring a JQ1-based warhead and a thalidomide-based E3 ligase ligand, induces the formation of a ternary complex between BRD4 and the Cereblon (CRBN) E3 ligase.[8] This proximity enables the CRBN ligase to polyubiquitinate BRD4, which is then recognized and degraded by the 26S proteasome.[3] The degradation of BRD4 prevents the transcription of its target genes, leading to the suppression of c-MYC, cell cycle arrest, and ultimately, apoptosis in cancer cells.[9]
Caption: Mechanism of action for a BRD4-targeting PROTAC.
Synthesis Protocol
The synthesis of the BRD4-targeting PROTAC is achieved via a standard amide coupling reaction.
References
- 1. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Thalidomide-O-amido-C6-NH2 TFA Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming common challenges encountered during the conjugation of Thalidomide-O-amido-C6-NH2 TFA. This key reagent is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules designed to harness the cell's natural protein disposal system. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visual aids to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in PROTAC synthesis?
A1: this compound serves as a crucial building block for PROTACs. It incorporates the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a C6-amino linker.[1][2][3][4] This linker has a terminal primary amine (-NH2) that provides a reactive point for conjugation to a ligand targeting a specific protein of interest. The trifluoroacetic acid (TFA) salt form generally enhances the compound's water solubility and stability.[1][5]
Q2: What are the most common challenges in conjugation reactions with this compound?
A2: Researchers often face challenges such as low reaction yields, poor solubility of the resulting PROTAC, and the formation of multiple side products.[6] These issues can arise from inefficient activation of the carboxylic acid on the target ligand, steric hindrance, or the presence of other reactive functional groups.[6]
Q3: How does the linker attachment point on the thalidomide scaffold affect the final PROTAC?
A3: The point of linker attachment on the thalidomide scaffold significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[7] Different attachment points can alter the presentation of the thalidomide moiety to CRBN, potentially affecting the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[7][8]
Q4: What is the "hook effect" and how does it relate to thalidomide-based PROTACs?
A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[9] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[9]
Q5: Are there known off-target effects associated with thalidomide-based PROTACs?
A5: Yes, the primary off-target effects stem from the inherent activity of the thalidomide moiety, which can lead to the unintended degradation of endogenous proteins known as "neosubstrates."[9] Well-characterized neosubstrates include the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9]
Troubleshooting Guide
This guide addresses common issues encountered during the amide coupling of a carboxylic acid-containing ligand to this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inefficient activation of the carboxylic acid. | - Use a more potent coupling reagent like HATU or COMU.- Ensure anhydrous (dry) reaction conditions, as water can hydrolyze the activated ester.[6] |
| Side reactions of the coupling reagent. | - For carbodiimide-based coupling (e.g., EDC/DCC), add NHS or HOBt to form a more stable active ester and minimize side reactions.[6] | |
| Steric hindrance around the carboxylic acid or amine. | - Increase the reaction temperature or prolong the reaction time.- Consider using a less sterically hindered coupling reagent.[6] | |
| Multiple Side Products | Reaction with other functional groups on the ligand. | - Use protecting groups for other reactive functionalities (e.g., other amines, hydroxyls) on your target ligand.[6] |
| Poor Solubility of Purified PROTAC | High molecular weight and lipophilicity of the PROTAC molecule. | - Incorporating polyethylene (B3416737) glycol (PEG) linkers can improve solubility.[10]- Further chemical modifications to the linker or ligand may be necessary to enhance physicochemical properties.[10] |
| PROTAC Inactivity (No Target Degradation) | Poor cell permeability of the PROTAC. | - Modify the linker to improve physicochemical properties, balancing hydrophilicity and hydrophobicity.[10] |
| "Hook effect" due to high PROTAC concentrations. | - Perform a dose-response experiment to determine the optimal concentration range for target degradation and avoid excessive concentrations.[9] | |
| Low binding affinity of the warhead or E3 ligase ligand. | - Confirm the binding of the individual components (ligand to target, thalidomide to CRBN) before assessing the PROTAC. |
Quantitative Data Summary
The following table summarizes key quantitative parameters that can be used as a starting point for optimizing conjugation reactions. Note that optimal conditions will vary depending on the specific ligand.
| Parameter | Typical Range | Notes |
| Molar Ratio (Ligand:Thalidomide Linker) | 1:1 to 1:1.5 | A slight excess of the amine component can drive the reaction. |
| Coupling Reagent (e.g., HATU) | 1.1 - 1.5 equivalents | Excess reagent can lead to side reactions. |
| Base (e.g., DIPEA) | 2 - 3 equivalents | Essential for activating the carboxylic acid and neutralizing acidic byproducts. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
| Reaction Temperature | Room Temperature (RT) to 50°C | Higher temperatures can increase reaction rate but may also promote side reactions. |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol describes a common method for conjugating a carboxylic acid-functionalized ligand to this compound.
Materials:
-
Carboxylic acid-functionalized ligand
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vial and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.1-1.2 equivalents) in anhydrous DMF.
-
Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In another vial, dissolve this compound (1.0-1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Quench the reaction by adding water. b. Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the desired conjugate.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.[7]
Materials:
-
Cell line expressing the target protein
-
Thalidomide-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detector.
-
Quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Visualizations
PROTAC-Mediated Protein Degradation Pathway
References
- 1. Thalidomide-O-amido-C6-amine TFA salt | CAS:1950635-14-9 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. This compound | 1950635-14-9 | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-O-amido-C6-NH2 TFA PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of linker length for Thalidomide-O-amido-C6-NH2 TFA-derived PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a Thalidomide-based PROTAC?
A1: The linker in a Proteolysis-Targeting Chimera (PROTAC) is a crucial component that connects the thalidomide (B1683933) moiety (which binds to the Cereblon (CRBN) E3 ubiquitin ligase) to the ligand that targets your protein of interest (POI). Its primary function is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 Ligase). This proximity enables the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker's length, composition, and flexibility are critical determinants of the geometry and stability of this ternary complex and, consequently, the PROTAC's degradation efficiency.[1]
Q2: Is there a universal optimal linker length for all PROTACs?
A2: No, there is no single optimal linker length. The ideal length must be empirically determined for each specific target protein and E3 ligase pair.[2] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long or overly flexible might lead to an unstable complex and inefficient ubiquitination.[1] Systematic screening of a library of PROTACs with varying linker lengths is a standard and necessary step in the optimization process.
Q3: What are common linker types used in Thalidomide-based PROTACs, and how do they differ?
A3: The most common linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains.[2][3]
-
Alkyl Chains: These are flexible, hydrophobic linkers. While synthetically accessible, their hydrophobicity can sometimes negatively impact the solubility of the final PROTAC molecule.[3]
-
PEG Linkers: These are more hydrophilic and can improve the solubility and cell permeability of the PROTAC.[3] The choice between them depends on the overall physicochemical properties of the PROTAC and the specific geometry required for optimal ternary complex formation.
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[4][5] This results in a bell-shaped dose-response curve. It occurs because at excessively high concentrations, the PROTAC is more likely to form unproductive binary complexes (either POI-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex.[4][5] Linker design can influence the hook effect; a well-designed linker can promote positive cooperativity, stabilizing the ternary complex over the binary ones and potentially reducing the hook effect.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: My PROTAC shows good binary binding to the target protein and CRBN, but I don't observe any protein degradation.
-
Likely Cause: This is a common challenge that often points to issues with the formation of a stable and productive ternary complex.
-
Troubleshooting Steps:
-
Vary Linker Length: The current linker may be suboptimal in length or rigidity. Synthesize and test a series of PROTACs with different linker lengths (e.g., varying the number of PEG units or alkyl chain length).[2]
-
Assess Ternary Complex Formation: Use a biophysical or cellular assay like NanoBRET™ to directly measure the formation of the ternary complex.[6][7] A lack of a signal in this assay, despite good binary binding, strongly indicates a linker-related issue.
-
Check for Proteasome-Mediated Degradation: To confirm that your experimental system is working, include a positive control PROTAC and co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor should "rescue" the protein from degradation, confirming a proteasome-dependent mechanism.[4]
-
Evaluate Cell Permeability: The PROTAC may have poor cell permeability due to its physicochemical properties, which can be influenced by the linker.[5] Consider modifying the linker to improve solubility (e.g., using PEG linkers) or performing permeability assays.[3]
-
Problem 2: The dose-response curve for my PROTAC is bell-shaped (the "Hook Effect").
-
Likely Cause: You are observing the hook effect due to the formation of unproductive binary complexes at high PROTAC concentrations.[4][5]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response: Conduct your degradation experiment over a broad range of concentrations (e.g., from picomolar to high micromolar) to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax).[5]
-
Utilize Biophysical Assays: Use techniques like TR-FRET or Surface Plasmon Resonance (SPR) to measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the hook effect with ternary complex formation dynamics.[5]
-
Consider Linker Modification: A linker that promotes positive cooperativity in ternary complex formation can help stabilize the ternary complex over the binary complexes, potentially mitigating the hook effect.[5]
-
Problem 3: I observe high variability between experimental replicates.
-
Likely Cause: Inconsistent experimental procedures or issues with PROTAC solubility.
-
Troubleshooting Steps:
-
Ensure Consistent Cell Handling: Maintain consistent cell seeding densities to ensure cells are in a similar growth phase (e.g., 70-80% confluency) at the time of treatment and harvest.
-
Prepare Fresh Dilutions: Prepare fresh serial dilutions of the PROTAC for each experiment from a validated stock solution to avoid issues with compound stability or precipitation.
-
Check Solubility: Thalidomide-based PROTACs can have solubility issues. Visually inspect your media after adding the PROTAC to check for precipitation. If solubility is a concern, consider modifying the linker to be more hydrophilic or using a formulation vehicle.
-
Data Presentation: Linker Length vs. Efficacy
The following tables summarize quantitative data from studies on Thalidomide-based PROTACs, illustrating the impact of linker length on degradation efficacy, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
Table 1: Impact of PEG Linker Length on BRD4 Degradation
Note: Data is compiled from multiple studies on Thalidomide-based PROTACs targeting BRD4. Experimental conditions may vary.[8]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observation |
| PEG2 | BRD4 | HeLa | >1000 | <20 | Shorter linkers can be ineffective.[8] |
| PEG3 | BRD4 | VCaP | ~500 | ~60 | Intermediate efficacy. |
| PEG4 | BRD4 | MOLM-13 | 15 | >95 | Increased potency with longer linker. |
| PEG5 | BRD4 | RS4;11 | 8 | >98 | Often represents an optimal length for potent degradation.[8] |
| PEG6 | BRD4 | HeLa | 12 | >95 | Potency may begin to decrease with longer linkers. |
Table 2: Impact of Alkyl/Ether Linker Length on TBK1 Degradation
Note: Data from a study on PROTACs targeting TBK1.[2]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observation |
| Alkyl/Ether | < 12 | No degradation | - | Linker is too short, likely causing steric hindrance.[2] |
| Alkyl/Ether | 21 | 3 | 96 | Potent degradation observed within an optimal length range.[2] |
| Alkyl/Ether | 29 | 292 | 76 | Efficacy decreases as the linker becomes excessively long.[2] |
Mandatory Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[9][10]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1][11]
-
Prepare serial dilutions of your PROTACs with varying linker lengths in fresh culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1][11]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1][10]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Also, probe the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot this percentage against the log of the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.
-
2. NanoBRET™ Ternary Complex Assay
This live-cell assay measures the proximity between the target protein and the E3 ligase, indicating the formation of the ternary complex.[6][12]
-
Principle: The assay uses NanoLuc® luciferase as an energy donor fused to one protein of interest (e.g., the target protein) and a HaloTag® protein, which is fluorescently labeled, as the energy acceptor fused to the other protein (e.g., CRBN). PROTAC-induced proximity brings the donor and acceptor close enough for Bioluminescence Resonance Energy Transfer (BRET) to occur.[13]
-
General Protocol Outline:
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with expression vectors for your NanoLuc®-tagged POI and HaloTag®-tagged CRBN. Plate the transfected cells in a 96-well assay plate.
-
HaloTag® Labeling: Add the fluorescent HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
Compound Treatment: Treat the cells with serial dilutions of your PROTACs. Include appropriate controls (vehicle only, PROTAC with only one fusion protein expressed).
-
Substrate Addition and Signal Detection: Add the NanoBRET® Nano-Glo® Substrate. Immediately measure the donor emission (luminescence) and acceptor emission (fluorescence) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal. An increase in the BRET ratio upon PROTAC addition indicates ternary complex formation. Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 13. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]
Technical Support Center: Troubleshooting Failed Protein Degradation with Thalidomide-O-amido-C6-NH2 TFA PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with protein degradation experiments using Thalidomide-O-amido-C6-NH2 TFA PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein of interest (POI).[1] A this compound PROTAC consists of three key components: a ligand that binds to the POI, the thalidomide (B1683933) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a C6 linker that connects these two parts.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for the subsequent ubiquitination and proteasomal degradation of the target protein.[4][5]
Q2: What are the essential initial controls for my protein degradation experiment?
Before troubleshooting specific issues, it is critical to include the following controls in your experimental design:[6]
-
Vehicle Control (e.g., DMSO): Establishes the baseline level of the target protein.
-
Positive Control Degrader: A known degrader for your target or another well-characterized PROTAC to confirm the experimental system is functional.
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent the degradation of the target protein, confirming its degradation is proteasome-dependent.[6][7]
-
Negative Control Compound: A structurally similar but inactive version of your PROTAC (e.g., an epimer or a diastereomer) helps to confirm that the observed degradation is specific to your molecule's intended mechanism.[7][8][]
-
E3 Ligase Ligand Only (Thalidomide): This control helps to assess any off-target effects of the E3 ligase-binding component of your PROTAC.[6]
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[10][11] To mitigate the hook effect, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.[10][12]
Troubleshooting Guide: No or Low Protein Degradation
Issue: I am not observing any degradation of my target protein.
This is a common challenge with several potential causes. A systematic approach is recommended to pinpoint the issue.
Tier 1: Verify Compound and Cellular System
Question: How do I confirm the integrity of my PROTAC and the suitability of my cell line?
-
PROTAC Integrity and Solubility:
-
Action: Confirm the chemical structure, purity (>95%), and stability of your this compound PROTAC stock.[12] Degradation during storage or in the experimental media can impact its activity.
-
Protocol: Check the solubility of the PROTAC in your cell culture medium. Poor solubility can lead to low effective concentrations.[13][][15]
-
-
Cellular Permeability:
-
E3 Ligase Expression:
-
Action: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide.[12]
-
Protocol: Use western blotting to determine the expression level of CRBN in your chosen cell line.
-
Tier 2: Assess Target Engagement
Question: How can I be sure my PROTAC is binding to the target protein and CRBN?
-
Binary Engagement:
-
Action: It is essential to verify that the PROTAC can independently bind to both the target protein and CRBN. This is known as binary engagement.[18]
-
Protocol: Techniques like Cellular Thermal Shift Assay (CETSA), Fluorescence Polarization (FP), or Isothermal Titration Calorimetry (ITC) can be used to confirm binary binding.[18]
-
Tier 3: Investigate Ternary Complex Formation and Downstream Events
Question: My PROTAC binds both the target and CRBN, but I still don't see degradation. What's next?
-
Ternary Complex Formation:
-
Action: The failure to form a stable and productive ternary complex (POI-PROTAC-CRBN) is a common reason for lack of degradation.[7] The C6 linker plays a critical role in this process.[19]
-
Protocol: Co-immunoprecipitation (Co-IP) or biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Förster Resonance Energy Transfer (FRET) can be used to assess ternary complex formation.[4][18][20][21][22][23]
-
-
Target Ubiquitination:
-
Action: The formation of the ternary complex should lead to the ubiquitination of the target protein.
-
Protocol: Perform an in-cell ubiquitination assay. This involves immunoprecipitating the target protein and then performing a western blot with an anti-ubiquitin antibody. Co-treatment with a proteasome inhibitor is necessary to allow for the accumulation of ubiquitinated proteins.[7][10][18][20][24][25][26][27]
-
Data Presentation
Table 1: Troubleshooting Summary and Recommended Actions
| Problem | Potential Cause | Recommended Action | Experimental Protocol(s) |
| No Protein Degradation | Poor PROTAC stability or solubility | Verify compound integrity and solubility. | LC-MS, Solubility Assays |
| Low cell permeability | Assess the ability of the PROTAC to cross the cell membrane. | PAMPA, Caco-2 assays | |
| Insufficient E3 ligase (CRBN) expression | Confirm CRBN expression in the cell line. | Western Blot | |
| Lack of binary engagement | Confirm PROTAC binds to the target protein and CRBN independently. | CETSA, FP, ITC | |
| Inefficient ternary complex formation | Assess the formation of the POI-PROTAC-CRBN complex. | Co-IP, SPR, BLI, TR-FRET | |
| No target ubiquitination | Check for poly-ubiquitination of the target protein. | In-Cell Ubiquitination Assay | |
| Low Degradation Efficiency (High DC50) | Suboptimal PROTAC concentration | Perform a wide dose-response experiment. | Western Blot |
| "Hook Effect" | Titrate PROTAC to lower concentrations. | Western Blot | |
| Inefficient ternary complex | Optimize linker length or composition. | N/A (requires medicinal chemistry) | |
| Cellular Toxicity | On-target toxicity | Validate that the phenotype is due to target degradation. | CRISPR knockout of the target |
| Off-target effects of thalidomide | Use a non-degrading control PROTAC (e.g., inactive epimer). | Western Blot, Phenotypic assays |
Table 2: Example Quantitative Data for a Hypothetical Thalidomide-Based PROTAC
| Parameter | Value | Assay |
| DC50 (Target Protein) | 50 nM | Western Blot |
| Dmax (Target Protein) | >90% | Western Blot |
| Binary Affinity (to Target) | KD = 100 nM | Isothermal Titration Calorimetry (ITC) |
| Binary Affinity (to CRBN) | KD = 2 µM | Surface Plasmon Resonance (SPR) |
| Ternary Complex Affinity | KD = 20 nM | Bio-Layer Interferometry (BLI) |
| Cooperativity (α) | 5 | Calculated (Binary KD / Ternary KD) |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[10][20]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7][28]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[29][30]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7][29]
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation relative to the vehicle control.[29]
Protocol 2: In-Cell Ubiquitination Assay
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate. Then, treat cells with the PROTAC or vehicle control for 2-4 hours.[18]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.[20]
-
Immunoprecipitation (IP): Dilute the lysate with a non-denaturing buffer and pre-clear with Protein A/G beads. Incubate the cleared lysate with an antibody against your target protein overnight at 4°C.[7]
-
Capture and Wash: Add Protein A/G beads to capture the antibody-protein complex. Wash the beads extensively to remove non-specific binders.[7]
-
Elution and Western Blot: Elute the immunoprecipitated proteins and analyze by western blot using an antibody that recognizes ubiquitin. A smear of high molecular weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.
Protocol 3: Co-Immunoprecipitation for Ternary Complex Formation
-
Cell Treatment: Treat cells with your PROTAC at various concentrations and a vehicle control for 2-4 hours. It is advisable to co-treat with a proteasome inhibitor to stabilize the ternary complex.[11]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[18]
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against your POI overnight at 4°C.[18][31]
-
Capture and Wash: Add protein A/G beads to capture the antibody-protein complexes and wash extensively.
-
Elution and Western Blot: Elute the protein complexes and analyze by western blot using antibodies against the target protein and CRBN. An increased signal for CRBN in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[11]
Mandatory Visualizations
Caption: Mechanism of action of a Thalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting failed protein degradation.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. targetmol.com [targetmol.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 22. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 23. Ternary Complex Formation [promega.com]
- 24. Ubiquitination Assay - Profacgen [profacgen.com]
- 25. lifesensors.com [lifesensors.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TH [thermofisher.com]
- 29. benchchem.com [benchchem.com]
- 30. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-O-amido-C6-NH2 TFA-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-amido-C6-NH2 TFA-based PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in identifying and mitigating off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs, and what is the underlying mechanism?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933) moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN). This recruitment can lead to the unintended degradation of endogenous proteins known as "neosubstrates."[1][2] The thalidomide-CRBN complex can recognize and mark these neosubstrates for proteasomal degradation, independent of the PROTAC's intended target. Well-characterized neosubstrates include transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α) and SALL4.[1][3] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential toxicities.[2]
Q2: My proteomics data reveals the degradation of unexpected proteins. How can I determine if these are off-target effects of my PROTAC?
A2: The degradation of unexpected proteins is a common observation and warrants a systematic validation approach to distinguish between direct off-target effects and indirect, downstream consequences of on-target degradation.
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide-CRBN neosubstrates.[1]
-
Dose-response and time-course experiments: Analyze the degradation of both your target protein and the potential off-target proteins at various PROTAC concentrations and time points. Direct off-target degradation often occurs at similar concentrations and timeframes as on-target degradation.[2]
-
Synthesize a negative control PROTAC: An inactive enantiomer of the target-binding ligand or a version that cannot bind the target can help determine if the off-target degradation is mediated by the thalidomide moiety. If degradation persists with the control, it is likely a thalidomide-dependent off-target effect.[1]
-
Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to validate the degradation of high-interest off-target candidates with greater sensitivity and specificity.[4]
Q3: How can I rationally design my this compound-based PROTAC to minimize off-target effects?
A3: Rational design strategies can significantly improve the selectivity of your PROTAC. These focus on modifying the thalidomide moiety and the linker.
-
Modify the Thalidomide Moiety: Introducing chemical modifications to the thalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[2]
-
Optimize the Linker: The length, composition, and attachment point of the linker are critical. The C6 linker in your PROTAC influences the geometry of the ternary complex (Target-PROTAC-CRBN). Systematically varying the linker length and composition can alter the conformation of this complex, thereby improving selectivity for your intended target.[5]
Q4: My PROTAC is potent at degrading the target protein but also shows significant cellular toxicity. How can I investigate if this is due to on- or off-target effects?
A4: Differentiating between on-target and off-target toxicity is crucial.
Experimental Approaches:
-
CRISPR knockout of the target protein: If the toxicity persists in cells lacking the target protein upon PROTAC treatment, it strongly suggests an off-target mechanism.[1]
-
Rescue experiments: If a specific off-target is suspected to be the cause of toxicity, overexpressing a degradation-resistant mutant of that off-target protein may rescue the toxic phenotype.[1]
-
Structure-Activity Relationship (SAR) studies: Synthesize and test a series of PROTAC analogs with modifications designed to reduce off-target effects (as described in Q3). A correlation between reduced off-target degradation and decreased cellular toxicity would support an off-target toxicity mechanism.[1]
Troubleshooting Guides
Problem 1: Significant degradation of known neosubstrates (e.g., IKZF1, IKZF3) is observed.
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | Perform a dose-response experiment to determine the minimal effective concentration that degrades the target protein without significantly affecting off-target proteins.[2] |
| Prolonged Incubation Time | Conduct a time-course experiment to identify the optimal incubation time for maximal on-target degradation with minimal off-target effects.[2] |
| Cell Line Sensitivity | Test the PROTAC in a different cell line with potentially lower expression levels of the off-target proteins.[2] |
Problem 2: The "hook effect" is complicating the interpretation of my data.
| Possible Cause | Troubleshooting Steps |
| Formation of non-productive binary complexes at high PROTAC concentrations. | Perform a wide dose-response experiment to identify the optimal concentration range for target degradation. The "hook effect" manifests as reduced degradation at very high concentrations.[5] |
| Complex off-target pharmacology at high concentrations. | Analyze both on- and off-target degradation across the full dose-response curve to understand the concentration-dependent effects. |
Quantitative Data Summary
The following tables provide representative data for a hypothetical this compound-based PROTAC targeting BRD4, illustrating key quantitative metrics for on- and off-target effects.
Table 1: PROTAC-Mediated Protein Degradation
| Compound | Target Protein | Off-Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC | BRD4 | IKZF1 | 15 | >90 | HEK293 |
| CK1α | >1000 | <10 | HEK293 | ||
| Negative Control | BRD4 | IKZF1 | >10000 | <5 | HEK293 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Ternary Complex Formation Affinity
| Complex | EC50 (nM) | Bmax (mBRET) | Assay |
| BRD4-PROTAC-CRBN | 50 | 150 | NanoBRET |
| IKZF1-PROTAC-CRBN | 250 | 80 | NanoBRET |
EC50: Half-maximal effective concentration. Bmax: Maximum BRET signal.
Experimental Protocols
Protocol 1: Global Proteomics using Mass Spectrometry
This protocol outlines a general workflow for identifying off-target protein degradation.[2][6]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at a concentration that achieves maximal target degradation (Dmax) and a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label peptides from different samples with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance.
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This protocol measures the PROTAC-induced proximity of the target protein and CRBN in live cells.[1]
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect cells with plasmids encoding NanoLuc®-tagged target protein and HaloTag®-tagged CRBN.
-
Compound Treatment: Prepare serial dilutions of the PROTAC and add to the cells.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and Nano-Glo® Live Cell Substrate (donor) to the wells.
-
Signal Measurement: Incubate and measure the BRET signal using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration to determine the EC50.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol confirms the formation of the Target-PROTAC-CRBN complex.[7]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at the desired concentration. Lyse cells in a non-denaturing buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or CRBN, coupled to magnetic beads.
-
Washing: Wash the beads to remove non-specific binders.
-
Elution and Western Blot Analysis: Elute the bound proteins and analyze by Western blotting using antibodies against the target protein and CRBN. The presence of both proteins in the eluate confirms complex formation.
Visualizations
Caption: On- and off-target mechanisms of a thalidomide-based PROTAC.
Caption: Workflow for investigating unexpected protein degradation.
Caption: A typical experimental workflow for PROTAC validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing cell permeability of PROTACs containing Thalidomide-O-amido-C6-NH2 TFA
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to address challenges related to the cell permeability of PROTACs, with a specific focus on those containing the Thalidomide-O-amido-C6-NH2 TFA moiety.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a significant hurdle for PROTACs?
PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da, and typically possess a high polar surface area.[1][2] These characteristics place them outside the conventional "Rule of Five" guidelines for orally bioavailable drugs, leading to poor passive diffusion across the lipophilic cell membrane.[1][3] For a PROTAC to be effective, it must first penetrate the cell membrane to engage its intracellular target protein and an E3 ligase.[2]
Q2: What is the "hook effect" and how does it relate to PROTAC cell permeability?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein diminishes at high PROTAC concentrations.[2][4] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[2] Poor cell permeability can complicate the interpretation of the hook effect, as the intracellular concentration of the PROTAC may not accurately reflect the extracellular concentration, making it difficult to determine the optimal therapeutic window.[5]
Q3: How does the linker, specifically the -O-amido-C6-NH2 TFA component, impact the permeability of a thalidomide-based PROTAC?
The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[1] While specific permeability data for PROTACs containing the this compound linker is not extensively published, we can infer its potential characteristics based on general principles:
-
Length and Flexibility: The C6 alkyl chain provides a degree of flexibility and length. Optimizing linker length is crucial, as it can affect the PROTAC's ability to adopt conformations suitable for membrane traversal.[1][4]
-
Amide Bonds: The presence of amide bonds can increase the number of hydrogen bond donors and the polar surface area, which may negatively impact permeability.[6][7] Strategies to mitigate this include replacing amide bonds with esters.[1][3]
-
Basic Nitrogen: The terminal amine (NH2), which will be protonated at physiological pH, can increase solubility but may also contribute to the overall polarity, potentially hindering passive diffusion. However, the inclusion of basic nitrogen atoms in linkers has also been shown to improve solubility.[6]
Q4: What are the primary strategies to enhance the cell permeability of my PROTAC?
Several strategies can be employed to improve the cell permeability of PROTACs:
-
Linker Optimization: This is a common and effective approach. Modifications can include altering the length, composition (e.g., replacing PEG with alkyl chains or phenyl rings), and rigidity of the linker.[3][4][6]
-
Introduce Intramolecular Hydrogen Bonds: Designing PROTACs that can form internal hydrogen bonds can create a more compact, less polar conformation that is more favorable for crossing the cell membrane. This is often referred to as the "chameleon effect".[6][8]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell uptake.[3][6]
-
Smaller E3 Ligase Ligands: Using smaller E3 ligase ligands, such as those for CRBN, can help to reduce the overall molecular weight of the PROTAC.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Good biochemical activity but poor cellular degradation. | Low Cell Permeability: The PROTAC is not efficiently entering the cells. | 1. Assess Permeability: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick screen of passive permeability. Follow up with a Caco-2 cell-based assay to evaluate permeability and efflux.[2][5] 2. Linker Modification: If permeability is low, consider synthesizing analogs with different linkers (e.g., shorter/longer alkyl chains, more rigid linkers, or replacing amide bonds).[1][4][6] 3. Prodrug Strategy: Explore the possibility of masking polar groups to increase lipophilicity.[3][6] |
| Active Efflux: The PROTAC is being actively transported out of the cell by efflux pumps like P-glycoprotein. | 1. Determine Efflux Ratio: A Caco-2 assay can determine the efflux ratio by measuring permeability in both apical-to-basolateral and basolateral-to-apical directions.[5] 2. Co-dosing with Inhibitors: Perform cellular degradation assays in the presence of known efflux pump inhibitors to see if degradation is rescued.[5] 3. Structural Modification: If efflux is confirmed, modify the PROTAC structure to reduce its recognition by efflux transporters.[1] | |
| "Hook Effect" at Tested Concentrations: The intracellular concentration of the PROTAC is too high, leading to the formation of non-productive binary complexes. | Perform a Wide Dose-Response Experiment: Test a broad range of PROTAC concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2] | |
| Inconsistent results in cell-based permeability assays (e.g., Caco-2). | Poor Solubility in Assay Buffer: The PROTAC is precipitating in the assay medium, leading to inaccurate concentration measurements. | 1. Assess Solubility: Determine the kinetic solubility of your PROTAC in the assay buffer.[9] 2. Formulation Strategies: If solubility is low, consider using a co-solvent like DMSO (ensure the final concentration is non-toxic to cells) or other formulation techniques.[9] |
| Inconsistent Cell Monolayer Integrity: The Caco-2 cell monolayer may not be consistently confluent, leading to variable permeability measurements. | 1. Monitor TEER: Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity.[5] 2. Use a Low-Permeability Marker: Include a low-permeability marker like Lucifer Yellow in your experiments to check for leaks in the monolayer.[5] | |
| Adsorption to Plasticware: PROTACs can be "sticky" and adsorb to the plastic surfaces of the assay plates, leading to low recovery. | Add BSA: Consider adding a small percentage of Bovine Serum Albumin (BSA) (e.g., 0.25-1%) to the basolateral (receiver) compartment to improve the recovery of the PROTAC.[5][10] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[11][12]
Methodology:
-
Prepare Donor Plate: Dissolve the PROTAC in a suitable buffer (e.g., PBS at pH 7.4) to the desired concentration. Add this solution to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Assemble PAMPA Sandwich: The donor plate has a filter bottom that is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to create the artificial membrane. Place the donor plate on top of the acceptor plate to form the "sandwich."
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:
Papp = (V_A / (Area * Time)) * -ln(1 - [C_A] / [C_D])
Where:
-
V_A is the volume of the acceptor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
[C_A] is the concentration in the acceptor well.
-
[C_D] is the concentration in the donor well at the beginning of the experiment.
-
Protocol 2: Caco-2 Permeability Assay
Principle: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the human intestinal epithelium, to assess both passive permeability and active transport (efflux).[7][13]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. TEER values above 250 Ω·cm² are generally considered acceptable.[13]
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the transport buffer containing the test PROTAC to the apical (upper) compartment. c. Add fresh transport buffer to the basolateral (lower) compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers as described above. b. Add the transport buffer containing the test PROTAC to the basolateral compartment. c. Add fresh transport buffer to the apical compartment. d. Incubate and collect samples as for the A-B direction.
-
Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both the A-B and B-A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Visualizations
Caption: PROTAC Mechanism of Action Signaling Pathway
Caption: Troubleshooting Workflow for Low Cellular Efficacy
Caption: Caco-2 Permeability Assay Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability and Handling of Thalidomide-O-amido-C6-NH2 TFA
For researchers, scientists, and drug development professionals utilizing Thalidomide-O-amido-C6-NH2 TFA in their experiments, this technical support center provides essential guidance on addressing potential stability issues in solution. The following information is presented in a question-and-answer format to offer direct solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my experiments. Could the stability of this compound be a factor?
A1: Yes, inconsistent experimental outcomes can be a significant indicator of compound instability. This compound, like other thalidomide-based molecules, is susceptible to degradation in aqueous solutions, which can lead to a decrease in the active compound concentration over the course of your experiment. The primary degradation pathway is the hydrolysis of the glutarimide (B196013) ring, particularly at neutral to basic pH.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The principal degradation route is the hydrolysis of the amide bonds within the glutarimide ring of the thalidomide (B1683933) moiety. This process is accelerated in basic conditions and leads to the opening of the glutarimide ring, rendering the molecule inactive as a Cereblon (CRBN) E3 ligase binder.
Q3: How does pH affect the stability of my compound in solution?
A3: The pH of your experimental buffer is a critical factor. Thalidomide and its analogs are most stable in acidic conditions (pH < 6). As the pH increases towards neutral and alkaline conditions (pH ≥ 7), the rate of hydrolysis of the glutarimide ring significantly increases, reducing the compound's half-life. For sensitive assays, it is crucial to consider the pH of your buffers.
Q4: What is the role of the Trifluoroacetic Acid (TFA) salt, and can it interfere with my experiments?
A4: The TFA salt form of the compound is typically used to improve its solubility and stability as a solid.[1] However, residual TFA in your experimental solution can have unintended consequences. TFA is a strong acid and can lower the pH of unbuffered solutions. More importantly, TFA has been reported to exhibit biological effects of its own, such as inhibiting cell proliferation in some cell types.[2] If you observe unexpected cytotoxicity or other artifacts, the TFA counter-ion should be considered as a potential cause.
Q5: What are the recommended storage conditions for stock solutions?
A5: To ensure the longevity of your this compound, proper storage is crucial.
| Storage Condition | Recommendation |
| Solid Form | Store at -20°C, desiccated and protected from light. |
| Stock Solutions (in anhydrous DMSO) | Prepare high-concentration stock solutions and aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3][4] |
Q6: I am using this molecule to synthesize a PROTAC. What are some common stability-related pitfalls I should be aware of?
A6: When used as a component of a PROTAC, the stability of the thalidomide warhead remains a critical factor. Instability can lead to a loss of PROTAC activity. Additionally, you should be mindful of the "hook effect," where excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes rather than the desired ternary complex for protein degradation. Therefore, it is essential to perform dose-response experiments over a wide concentration range.
Quantitative Stability Data
| Compound | pH | Temperature (°C) | Half-life (hours) | Reference |
| Thalidomide | 6.4 | 32 | 25 - 35 | [5] |
| N-Alkyl Thalidomide Analogs | 6.4 | 32 | 25 - 35 | [5] |
| Thalidomide | 7.4 | 25 | ~10.5 | Data extrapolated from related studies |
Experimental Protocols
Protocol 1: Preparation and Handling of Stock and Working Solutions
-
Warm to Room Temperature: Before opening, allow the vial of solid compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Prepare Stock Solution: Dissolve the solid compound in anhydrous DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquoting: Immediately aliquot the stock solution into single-use, low-retention polypropylene (B1209903) tubes. The volume of the aliquots should be tailored to your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
-
Preparing Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution into your final aqueous experimental buffer immediately before use. It is not recommended to store the compound in aqueous buffers for extended periods.
Protocol 2: Assessing Compound Stability in Aqueous Buffer using HPLC
-
Prepare Solutions: Prepare a stock solution of this compound in DMSO. Prepare your aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Initiate Stability Study: Dilute the DMSO stock solution into the pre-warmed aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Time Points: Immediately after dilution (t=0), and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Quenching: If necessary, quench the degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins and stop further hydrolysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. The mobile phase and column conditions should be optimized to achieve good separation of the parent compound from any degradation products.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample. The half-life can be determined by plotting the percentage remaining versus time.
Protocol 3: TFA Counter-Ion Exchange
If you suspect TFA is interfering with your experiments, you can exchange it for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.
-
Dissolution: Dissolve the TFA salt of your compound in a minimal amount of deionized water.
-
Acidification (for HCl salt): Add a 10-fold molar excess of a dilute HCl solution (e.g., 10 mM).
-
Lyophilization: Freeze the solution and lyophilize to remove the water and excess HCl. Repeat this process 2-3 times to ensure complete exchange.
-
Anion Exchange Chromatography (for Acetate salt): Alternatively, for the acetate salt, use a pre-packed anion exchange column. Equilibrate the column with an acetate-containing buffer, load your compound, wash, and then elute the acetate salt of your compound.
Visualizations
Caption: Hydrolysis of the glutarimide ring is the main degradation pathway.
Caption: A logical workflow to troubleshoot stability-related problems.
Caption: When to consider performing a TFA counter-ion exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-fluoro-substituted thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of thalidomide and phthalimide esters as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Thalidomide-O-amido-C6-NH2 TFA Conjugates
Welcome to the technical support center for the purification of Thalidomide-O-amido-C6-NH2 TFA conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a TFA salt?
Thalidomide-O-amido-C6-NH2 is a functionalized derivative of thalidomide (B1683933) used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It incorporates the thalidomide core, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a C6 linker with a terminal primary amine (-NH2). This amine provides a reactive point for conjugation to a ligand targeting a specific protein of interest.[1][3]
The trifluoroacetic acid (TFA) salt form is common for compounds purified by reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA is often used as an ion-pairing agent to improve peak shape and resolution.[4] The final product is often isolated as a TFA salt after lyophilization.[4] The salt form can also enhance the water solubility and stability of the compound.[1][5]
Q2: What are the primary methods for purifying this compound conjugates?
The most common purification techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal-Phase Flash Chromatography.[6] The choice depends on the polarity of the conjugate and the nature of the impurities. For PROTACs, which are often the final product of using this conjugate, RP-HPLC is a primary method due to its high resolving power.[7]
Q3: What are common impurities I might encounter during synthesis and purification?
Common impurities can include unreacted starting materials, byproducts from side reactions, and residual coupling reagents.[6] Given that Thalidomide-O-amido-C6-NH2 is often used in amide coupling reactions, unreacted carboxylic acid partners or byproducts from coupling agents are potential impurities.
Q4: How can the residual TFA from purification affect my downstream experiments?
Residual TFA can have several negative effects on biological assays. It is a strong acid and can be toxic to cells in culture, potentially altering cell growth, viability, or signaling pathways, leading to misleading results.[4][8] It can also suppress the signal in mass spectrometry.[4] Therefore, for many biological applications, it is crucial to remove or exchange the TFA counter-ion.[9]
Troubleshooting Guide
Issue 1: Poor Solubility of the Conjugate
Q: My Thalidomide-O-amido-C6-NH2 conjugate has poor solubility in my desired solvent. What can I do?
Poor solubility is a common challenge, especially for larger molecules like PROTACs derived from this conjugate, which can have high molecular weights and lipophilicity.[6]
-
Solvent Selection: For initial dissolution, organic solvents like DMSO and DMF are often effective.[10][11]
-
Aqueous Solubility: For biological assays in aqueous buffers, solubility is expected to be low.[10] The PEG linker in some derivatives is designed to improve hydrophilicity.[10]
-
Troubleshooting Steps:
-
Sonication or Vortexing: These can aid dissolution.[10]
-
Gentle Heating: This may help, but be cautious of potential degradation.[10]
-
pH Adjustment: The terminal amine and any acidic or basic moieties on the conjugated ligand will have their solubility influenced by pH.
-
Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO is standard practice.[12]
-
Issue 2: Presence of TFA in the Final Product
Q: I have confirmed the presence of residual TFA in my purified conjugate. How can I remove it?
Several methods can be employed to remove or exchange the TFA counter-ion. The choice depends on the scale of your purification and the properties of your specific conjugate.[13]
-
TFA/HCl Salt Exchange via Lyophilization: This is a common and effective method.[13][14] It involves repeatedly dissolving the compound in a dilute HCl solution and lyophilizing it.[13][14]
-
Ion-Exchange Chromatography: This technique uses a resin to bind the conjugate while the TFA is washed away. The conjugate is then eluted with a different salt solution.[13]
-
Reverse-Phase HPLC with a TFA-Free Mobile Phase: The conjugate can be loaded onto an RP-HPLC column and washed with a buffer containing a different acid, like acetic acid, before elution.[9]
Issue 3: Co-elution of Impurities during HPLC Purification
Q: I am having difficulty separating my desired conjugate from impurities using RP-HPLC. What can I do to improve the separation?
-
Gradient Optimization: Adjusting the gradient steepness can improve resolution. A shallower gradient can provide better separation of closely eluting compounds.[15]
-
Mobile Phase Modifier: While TFA is common, formic acid can be used as an alternative, especially for mass spectrometry compatibility, though it may result in broader peaks.[4][16]
-
Column Chemistry: Using a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can alter selectivity and improve separation.
Data Presentation
Table 1: Comparison of TFA Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical TFA Reduction |
| TFA/HCl Salt Exchange (Lyophilization) | Displacement of TFA with a stronger, more volatile acid (HCl) through repeated dissolution and freeze-drying.[13][14] | Effective for complete removal; relatively simple procedure.[14] | Can be time-consuming due to multiple lyophilization cycles.[13] | Can reduce TFA to below the limit of quantification (<1% w/w).[14] |
| Ion-Exchange Chromatography | The positively charged conjugate binds to a negatively charged resin, allowing the negatively charged TFA to be washed away.[13] | Can be highly effective and allows for exchange to various counter-ions (e.g., acetate).[15] | May require more optimization; potential for sample loss on the column. | Can achieve significant TFA reduction.[13] |
| RP-HPLC with TFA-Free Mobile Phase | The conjugate is retained on the column while being washed with a mobile phase containing a different, more biocompatible acid (e.g., acetic acid).[9] | Can be integrated into the purification workflow. | May not be as effective for strongly bound TFA; may require a dedicated column.[9] | Variable, depends on the conjugate and conditions. |
| Precipitation/Washing | Washing the solid compound with a solvent in which the conjugate is insoluble but TFA salts are soluble (e.g., cold diethyl ether).[15] | Quick and simple for removing bulk, unbound TFA.[15] | Ineffective for ionically bound TFA. | Can improve purity by a few percentage points by removing residual reagents.[15] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol is a general guideline and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) or methanol.[6]
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., DMSO), then dilute with Mobile Phase A. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter.[6]
-
Gradient Elution: A typical gradient might be 5-95% Mobile Phase B over 30 minutes, but this should be optimized based on the hydrophobicity of the conjugate.
-
Detection: Monitor the elution profile using a UV detector, typically at 254 nm or another wavelength where the compound has significant absorbance.
-
Fraction Collection: Collect fractions corresponding to the desired peak.
-
Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS) and pool the pure fractions.
-
Solvent Removal: Remove the solvent, typically by lyophilization, to obtain the purified conjugate as a TFA salt.
Protocol 2: TFA/HCl Salt Exchange via Lyophilization
This protocol is adapted from standard procedures for replacing TFA with chloride ions.[13][14]
-
Dissolution: Dissolve the TFA salt of the conjugate in distilled water at a concentration of approximately 1 mg/mL.[14]
-
Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM.[13][14] Concentrations below 2 mM may lead to incomplete exchange, while higher concentrations could risk modifying the compound.[13][17]
-
Incubation: Let the solution stand at room temperature for at least one minute.[13]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[13]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat: Re-dissolve the lyophilized powder in the same HCl solution and repeat the freezing and lyophilization steps at least two more times to ensure complete exchange.[13]
-
Final Reconstitution: After the final lyophilization, the conjugate is in its hydrochloride salt form and can be reconstituted in the desired buffer for experiments.
Visualizations
Caption: General purification and TFA removal workflow.
Caption: Troubleshooting logic for common purification issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. Separation of Thalidomide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. lifetein.com [lifetein.com]
Technical Support Center: Mitigating the Hook Effect in PROTACs with Thalidomide-O-amido-C6-NH2 TFA
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the "hook effect" in Proteolysis Targeting Chimera (PROTAC) experiments, with a focus on PROTACs synthesized using Thalidomide-O-amido-C6-NH2 TFA.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the efficacy of the PROTAC, measured as the extent of target protein degradation, decreases at high concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, instead of a standard sigmoidal curve.[2][3] Identifying the optimal concentration for maximum degradation (DCmax) is crucial, as simply increasing the dose can paradoxically reduce the desired effect.[2][4]
Q2: What is the molecular mechanism behind the hook effect?
A2: The hook effect arises from the fundamental mechanism of PROTACs, which require the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) to function.[5][6] At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase. However, at excessive concentrations, the PROTAC is more likely to form two separate, non-productive binary complexes: Target Protein-PROTAC and PROTAC-E3 Ligase.[4][7] These binary complexes saturate the available protein and ligase, preventing the formation of the essential ternary complex and thus reducing ubiquitination and subsequent degradation.[2][4]
Q3: What is this compound and what is its role in PROTACs?
A3: this compound is a synthesized E3 ligase ligand-linker conjugate.[8][9] It incorporates a thalidomide-based ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase and a C6 aliphatic chain linker with a terminal amine group (provided as a TFA salt for improved solubility and stability).[9][10] This molecule serves as a building block for the synthesis of PROTACs, where the terminal amine group is used to conjugate a ligand that binds to the target protein of interest.[9]
Q4: How can linker design, using components like the C6 linker in this compound, help mitigate the hook effect?
A4: The linker component of a PROTAC plays a critical role in the stability and formation of the ternary complex.[1][5] Optimizing the linker's length, rigidity, and composition can enhance ternary complex cooperativity, which in turn can mitigate the hook effect.[1][2] A well-designed linker promotes favorable protein-protein interactions between the target and the E3 ligase, stabilizing the ternary complex over the unproductive binary complexes.[2][11] The C6 alkyl chain in this compound provides a specific length and degree of flexibility that can be a starting point for this optimization. However, the ideal linker is target-dependent and often requires empirical testing of different lengths and compositions.[2]
Q5: What is ternary complex cooperativity and why is it important for mitigating the hook effect?
A5: Ternary complex cooperativity refers to the phenomenon where the binding of the PROTAC to one of its protein partners (either the target protein or the E3 ligase) influences its affinity for the other. Positive cooperativity, where the formation of a binary complex increases the binding affinity for the second protein, is highly desirable.[1] It stabilizes the ternary complex relative to the binary complexes, which can reduce the hook effect and widen the effective concentration window for the PROTAC.[1]
Q6: What are the experimental consequences of the hook effect?
Troubleshooting Guides
Issue 1: My dose-response curve shows a "hook." Degradation is strong at intermediate concentrations but weak at high concentrations.
-
Diagnosis: This is the classic presentation of the hook effect.[2][4]
-
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations. It is recommended to test a broad range, for instance, from 0.1 nM to 10 µM, to fully characterize the bell-shaped curve.[3]
-
Determine Optimal Concentration: From the detailed dose-response curve, accurately identify the optimal concentration that results in maximum degradation (Dmax). Use concentrations at or below this Dmax for future experiments.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., Co-Immunoprecipitation, Surface Plasmon Resonance, or NanoBRET) to directly measure the formation of the ternary complex at different PROTAC concentrations.[2] This can help correlate the decrease in degradation with reduced ternary complex formation at high concentrations.
-
Issue 2: I am not observing any target degradation at any of the tested concentrations.
-
Diagnosis: This could be due to several factors, including the hook effect masking the optimal concentration window, poor cell permeability, low E3 ligase expression, or an inactive PROTAC.
-
Troubleshooting Workflow:
-
Test a Wider Concentration Range: It's possible the initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target and E3 Ligase Expression: Confirm that both the target protein and the recruited E3 ligase (in this case, Cereblon) are expressed at sufficient levels in the cell line being used. This can be checked by Western Blot or qPCR.[12]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[12]
-
Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability. Consider performing a cell permeability assay if other factors have been ruled out.[7]
-
Confirm Ternary Complex Formation: Use an appropriate assay (see Key Experimental Protocols) to verify that the PROTAC is capable of forming a ternary complex in a cell-free or cellular context.[12]
-
Quantitative Data Summary
The following tables provide representative data to illustrate the hook effect and the impact of linker optimization.
Table 1: Dose-Response Data for a Hypothetical PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 15 |
| 1 | 55 |
| 10 | 85 |
| 100 | 92 (Dmax) |
| 1000 | 70 |
| 10000 | 40 |
Table 2: Comparative Degradation Parameters for PROTACs with Different Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-A | C4 Alkyl Chain | 25 | 80 | ~500 |
| PROTAC-B | C6 Alkyl Chain | 10 | 95 | ~1000 |
| PROTAC-C | C8 Alkyl Chain | 50 | 75 | ~2000 |
Key Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is fundamental for determining the DC50 and Dmax values and for identifying a potential hook effect.
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended.[3] Include a vehicle-only control (e.g., DMSO). Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading in the next step.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the percentage of degradation against the PROTAC concentration to generate the dose-response curve.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol helps to confirm the PROTAC-induced interaction between the target protein and the E3 ligase in a cellular context.
-
Cell Treatment and Lysis: Treat cells with the PROTAC at different concentrations (including one at the optimal degradation concentration and one in the hook effect range) and a vehicle control. Lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein or the E3 ligase overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the target protein, the E3 ligase, and other components of the complex. An increased amount of the co-immunoprecipitated partner protein in the PROTAC-treated samples compared to the control indicates ternary complex formation.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This biophysical assay provides quantitative data on the binding affinities and kinetics of binary and ternary complex formation.
-
Chip Preparation: Immobilize the purified E3 ligase (e.g., CRBN) onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the PROTAC-E3 ligase binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the purified target protein over a fresh E3 ligase-immobilized surface (as a control for non-specific binding).
-
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[2] An increase in the response signal compared to the sum of the individual binary interactions indicates the formation of a stable ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both the binary and ternary interactions. This can provide insights into the cooperativity of the system.
Mandatory Visualization
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating Target Engagement of Thalidomide-O-amido-C6-NH2 TFA-based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of target proteins. The efficacy of a PROTAC is fundamentally dependent on its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system. For PROTACs utilizing a thalidomide-based E3 ligase ligand, such as those synthesized with Thalidomide-O-amido-C6-NH2 TFA, rigorous validation of target engagement with both the protein of interest and the Cereblon (CRBN) E3 ligase is a critical step in their development.
This guide provides an objective comparison of key methodologies for validating the target engagement of these PROTACs, supported by experimental data and detailed protocols.
The PROTAC Mechanism: A Ternary Complex is Key
Thalidomide-based PROTACs function by bringing a target protein into proximity with the CRBN E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker, in this case, an O-amido-C6-NH2 moiety, plays a crucial role in optimizing the formation and stability of this ternary complex.
Comparison of Orthogonal Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in a PROTAC's efficacy and mechanism of action. The following table summarizes and compares commonly employed orthogonal methods for validating target engagement.
| Method | Principle | Throughput | Provides Quantitative Data (e.g., K D, IC 50 ) | Key Outputs | Advantages | Limitations | Reference(s) |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized protein. | Medium | Yes | K D , k on , k off , Cooperativity | Label-free, real-time kinetics, can measure binary and ternary complex formation.[1][2] | Requires purified proteins, can be complex to set up for ternary complexes. | [1][2][3][4] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interactions. | Low | Yes | K D , ΔH, ΔS, Stoichiometry | Label-free, provides thermodynamic data, considered a gold standard for binding affinity.[1][5][6] | Low throughput, requires large amounts of pure protein, sensitive to buffer composition. | [1][5][6] |
| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer between a NanoLuc®-tagged protein and a fluorescent tracer. | High | Yes | IC 50 , Target Occupancy | Live-cell analysis, high throughput, can assess intracellular target engagement and permeability.[7][8][9] | Requires genetic modification of cells to express the fusion protein, relies on a competitive binding format. | [7][8][9][10][11][12][13] |
| Cellular Thermal Shift Assay (CETSA®) | Measures changes in protein thermal stability upon ligand binding. | Medium | Yes (EC 50 ) | Target Engagement | Label-free, confirms direct target binding in a cellular context without genetic modification.[14] | Indirect measure of binding, can be technically challenging, not all proteins show a thermal shift. | [5][6][12][14][15][16][17] |
| In-Cell Western™/Western Blot | Antibody-based detection of protein levels in fixed cells or lysates. | Medium-High | Semi-quantitative (DC 50 , D max ) | Protein Degradation | Direct measure of protein degradation, widely accessible, can use endogenous protein.[18][19][20] | Endpoint assay, antibody-dependent, can have lower throughput than plate-based assays. | [18][19][20][21] |
Quantitative Data Presentation
The following tables present representative data that can be obtained from the different validation assays. It is important to note that specific values for PROTACs utilizing the this compound linker are not extensively available in the public domain and will be target-dependent. The data below is illustrative of typical performance metrics for thalidomide-based PROTACs.
Table 1: Representative Binding Affinity and Cooperativity Data from SPR
| Complex | K D (nM) | Reference |
| PROTAC - Target Protein (Binary) | 136.4 | [4] |
| PROTAC - E3 Ligase (Binary) | 118.5 | [4] |
| PROTAC - Target - E3 Ligase (Ternary) | 1.21 | [4] |
| MZ1:BRD4 BD1 (Ternary) | ~30 | [2][4] |
| MZ1:BRD4 BD2 (Ternary) | ~2 | [2][4] |
Table 2: Representative Degradation Potency of a Thalidomide-based PROTAC
| PROTAC Compound | Target Protein | Cell Line | DC 50 (nM) | D max (%) | Reference |
| Representative BTK PROTAC | BTK | Diffuse Large B-cell Lymphoma | <10 | >90 | [22] |
| Representative BRD4 PROTAC | BRD4 | Human Monocyte Lymphoma | ~25 | ~95 | [22] |
| Representative SHP2 PROTAC | SHP2 | Various | 1-10 | >90 | [23] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines the steps to measure the binding kinetics and affinity of a PROTAC to its target protein and E3 ligase, and to assess the formation of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., CM5, SA)
-
Purified target protein, E3 ligase (CRBN), and PROTAC
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
Procedure:
-
Immobilization: Immobilize the E3 ligase (CRBN) onto the sensor chip surface.[2]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (K D ).
-
In a separate experiment, if feasible, immobilize the target protein and inject the PROTAC to determine the other binary K D .
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.[3]
-
Inject these mixtures over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (k on ), dissociation rate (k off ), and dissociation constant (K D ) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC for one protein to its ternary binding affinity in the presence of the other protein. A value of α > 1 indicates positive cooperativity.[2]
-
NanoBRET™ Target Engagement Assay
This protocol describes how to measure the intracellular target engagement of a PROTAC in live cells.
References
- 1. aragen.com [aragen.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pelagobio.com [pelagobio.com]
- 15. youtube.com [youtube.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
A Comparative Analysis of Cereblon Ligands: Positioning Thalidomide-O-amido-C6-NH2 TFA in the Landscape of Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), the strategic selection of a Cereblon (CRBN) E3 ligase ligand is a cornerstone in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of Thalidomide-O-amido-C6-NH2 TFA with other prominent CRBN ligands, including thalidomide (B1683933), lenalidomide (B1683929), pomalidomide (B1683931), and the next-generation modulator iberdomide (B608038) (CC-220). This analysis is supported by experimental data on binding affinities and degradation efficiencies, complete with detailed methodologies for key experiments.
This compound is a derivative of thalidomide functionalized with a C6 amine linker, designed for the straightforward synthesis of PROTACs.[1][2] As the core glutarimide (B196013) and phthalimide (B116566) structure responsible for CRBN binding remains intact, its binding affinity to CRBN is expected to be comparable to that of thalidomide. The true measure of its efficacy, however, lies in the performance of the resulting PROTAC, which is determined by the interplay between the CRBN ligand, the linker, and the ligand for the target protein.
Quantitative Comparison of Cereblon Ligands
The potency of a CRBN ligand is fundamentally determined by its binding affinity to the CRBN E3 ubiquitin ligase. This is a critical parameter that influences the formation of the ternary complex (target protein-PROTAC-CRBN), which is essential for subsequent ubiquitination and degradation of the target protein. The following tables summarize the binding affinities and degradation efficiencies of key CRBN ligands.
Table 1: Cereblon Binding Affinities of Key Ligands
| Ligand | Dissociation Constant (Kd) | IC50 | Assay Method(s) |
| Thalidomide | ~250 nM[3][4] | ~2 µM[5] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay |
| Lenalidomide | ~178 nM[4] | 1.5 µM[6] | Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Energy Transfer (TR-FRET) |
| Pomalidomide | ~157 nM[4] | 1.2 µM[6] | Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Energy Transfer (TR-FRET) |
| Iberdomide (CC-220) | Not Widely Reported | ~60-150 nM[7][8][9] | Time-Resolved Fluorescence Energy Transfer (TR-FRET) |
Note: Binding affinities can vary depending on the specific experimental conditions, protein constructs, and assay formats used.
Table 2: Neosubstrate Degradation Profile of Cereblon Ligands
| Ligand | Degraded Neosubstrates | Key Downstream Effects |
| Thalidomide | Ikaros (IKZF1), Aiolos (IKZF3), SALL4[10] | Anti-myeloma, anti-inflammatory, and anti-angiogenic effects.[3] |
| Lenalidomide | Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α)[11][12] | Potent anti-myeloma and immunomodulatory activities.[13] |
| Pomalidomide | Ikaros (IKZF1), Aiolos (IKZF3) | Strong anti-myeloma and immunomodulatory effects.[2] |
| Iberdomide (CC-220) | Ikaros (IKZF1), Aiolos (IKZF3) | Enhanced degradation of Ikaros and Aiolos compared to earlier generations.[14] |
Signaling Pathways and Experimental Workflows
The mechanism of action of these CRBN ligands involves the hijacking of the CUL4-DDB1-CRBN-RBX1 (CRL4-CRBN) E3 ubiquitin ligase complex. This process, often referred to as "molecular glue," brings the E3 ligase into proximity with neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome.
The evaluation of these ligands and the PROTACs derived from them involves a series of well-defined experimental workflows to quantify binding affinity and degradation efficiency.
Experimental Protocols
Accurate and reproducible data are essential for the objective comparison of CRBN ligands. Below are detailed methodologies for key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To directly measure the binding affinity (dissociation constant, Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a ligand to the CRBN protein.[15][16]
Materials:
-
Purified recombinant human CRBN-DDB1 protein complex.
-
CRBN ligand (e.g., this compound) dissolved in a matched buffer.
-
Isothermal titration calorimeter.
-
ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified CRBN-DDB1 protein against the ITC buffer.
-
Dissolve the CRBN ligand in the final dialysis buffer to ensure a precise buffer match.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CRBN-DDB1 solution (e.g., 10-20 µM) into the sample cell.
-
Load the ligand solution (typically 10-fold higher concentration, e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS) where ΔG = -RTln(Ka) and Ka = 1/Kd.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competitive Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the binding of a fluorescently labeled tracer to CRBN.[17][18]
Materials:
-
GST-tagged human CRBN protein.
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescently labeled thalidomide tracer (e.g., BODIPY-thalidomide) (acceptor fluorophore).
-
Test compounds (e.g., this compound) in a dilution series.
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well low-volume white plates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare solutions of GST-CRBN, Tb-anti-GST antibody, and the fluorescent thalidomide tracer in assay buffer at appropriate concentrations.
-
Prepare a serial dilution of the test compounds in DMSO, followed by dilution in assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the test compound dilutions or DMSO (as a control) to the wells of the 384-well plate.
-
Add the GST-CRBN protein to all wells.
-
Add a pre-mixed solution of the Tb-anti-GST antibody and the fluorescent thalidomide tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (e.g., ~620 nm) and the acceptor (e.g., ~665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the FRET ratio against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value.
-
Western Blot for Cellular Protein Degradation
Objective: To quantify the reduction in the level of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein of interest.
-
PROTAC synthesized using this compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or DMSO (vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Conclusion
This compound serves as a valuable chemical tool for the synthesis of novel PROTACs, leveraging the well-established Cereblon-binding properties of its thalidomide core. While its intrinsic binding affinity is anticipated to be similar to thalidomide, its ultimate utility is defined by the degradation efficacy of the PROTACs it helps create. The comparative data and experimental protocols provided in this guide offer a framework for researchers to benchmark their novel PROTACs against established Cereblon ligands and to rigorously evaluate their potential as next-generation therapeutics. The continued exploration of new CRBN ligands and linkerologies will undoubtedly expand the landscape of targeted protein degradation and unlock new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tenovapharma.com [tenovapharma.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Thalidomide-O-amido-C6-NH2 TFA and Pomalidomide-Based Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is crucial for achieving potent and selective removal of disease-causing proteins. A key determinant of a PROTAC's efficacy is the choice of the E3 ligase ligand and the linker connecting it to the target protein-binding moiety. This guide provides an objective comparison of PROTACs employing the thalidomide-derivative, Thalidomide-O-amido-C6-NH2 TFA, versus those utilizing pomalidomide-based linkers for the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. This analysis is supported by a synthesis of available experimental data to inform the rational design of novel protein degraders.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). They are composed of a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. Thalidomide and its more potent analog, pomalidomide (B1683931), are widely used ligands for the CRBN E3 ligase. The selection between these two scaffolds can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Structural and Functional Differences
The primary difference between this compound and pomalidomide-based linkers lies in the core E3 ligase-binding moiety. While both effectively recruit CRBN, inherent variations in their molecular structure and binding affinity for CRBN can lead to significant differences in the performance of the resulting PROTACs.
Pomalidomide has frequently emerged as a preferred CRBN ligand in many PROTAC applications due to several key advantages. It generally demonstrates a stronger binding affinity for CRBN, which can promote more efficient formation of the ternary complex and subsequent protein degradation. Furthermore, the 4-amino group on the phthalimide (B116566) ring of pomalidomide offers a versatile and sterically favorable point for linker attachment, often oriented away from the CRBN binding interface. This positioning allows for greater flexibility in linker design without impeding E3 ligase engagement.
Quantitative Data Comparison
Disclaimer: The following data is compiled from different studies. Experimental conditions may vary, and direct comparisons should be made with caution.
| PROTAC (E3 Ligase Ligand) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 (Pomalidomide-based) | BRD4 | Burkitt's Lymphoma (BL), 22RV1, etc. | <1 | >90 | |
| dBET1 (Pomalidomide-based) | BRD4 | MV4;11 | 3 | ~100 | |
| Representative Thalidomide-based PROTAC | BRD4 | Varies | Generally higher than pomalidomide-based PROTACs | Varies | Inferred from |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation.
Experimental Protocols
The evaluation of thalidomide- and pomalidomide-based PROTACs involves a series of key experiments to determine their binding characteristics, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein.
Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in the level of the target protein after PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control. The DC50 and Dmax values can then be calculated.
-
Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)
-
Objective: To measure the binding affinity of the PROTAC to the E3 ligase and the target protein, and to confirm the formation of the ternary complex.
-
Methodology:
-
Immobilization: Immobilize the purified E3 ligase (CRBN) onto a sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC molecule over the immobilized E3 ligase surface to determine the binary binding affinity (Kd).
-
Ternary Complex Formation Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface. An enhanced binding response compared to the binary interaction indicates the formation of the ternary complex.
-
Ubiquitination Assay
-
Objective: To confirm that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody. An increase in the ubiquitination of the target protein in the presence of the PROTAC and the proteasome inhibitor confirms the mechanism of action. A ladder of high molecular weight bands will indicate polyubiquitination.
-
Mandatory Visualizations
Caption: General mechanism of action for CRBN-based PROTACs.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: Logical relationship of linker choice and expected efficacy.
Conclusion
Both thalidomide- and pomalidomide-based linkers are effective for recruiting the CRBN E3 ligase in the design of PROTACs. However, the available data suggests that pomalidomide's higher intrinsic binding affinity for CRBN may offer an advantage in developing more potent degraders. The choice between a this compound scaffold and a pomalidomide-based linker will ultimately depend on the specific target protein, the desired physicochemical properties of the final PROTAC, and the synthetic strategy. Careful consideration of these factors, guided by the experimental protocols outlined above, is essential for the successful development of novel protein degraders.
The Influence of Linker Length on the Efficacy of Thalidomide-Based PROTACs: A Comparative Analysis
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical, yet often empirically determined, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase ligand. This guide provides a comparative analysis of the impact of different linker lengths on the performance of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase. While direct comparative data for "Thalidomide-O-amido-C6-NH2 TFA" with varying linker lengths is not extensively published, this guide synthesizes findings from studies on thalidomide-based PROTACs with different linkers to provide valuable insights for researchers, scientists, and drug development professionals.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer; it is a key determinant of the molecule's overall efficacy.[1] Its length, composition, and attachment points significantly influence the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates a favorable orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation by the proteasome.[2] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may not effectively bring the two proteins into proximity.[2][3] The relationship between linker length and degradation efficacy is often non-linear and is highly dependent on the specific target protein and the overall architecture of the PROTAC.[2]
Data Presentation: Impact of Linker Length on PROTAC Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4][5] The following table summarizes representative findings from various studies on thalidomide-based PROTACs, primarily targeting the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4), to illustrate the impact of different linker types and lengths on performance. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, cell lines, and target proteins.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| Alkyl/Ether | 16-atom alkyl linker | Estrogen Receptor α (ERα) | VHL | Not specified | ~90% | An optimal linker length was identified for ERα degradation, with shorter or longer linkers showing reduced efficacy.[6][7] |
| PEG | 0 (No PEG) | BRD4 | CRBN | < 500 | > 90% | A short, direct linkage can be highly effective.[4] |
| PEG | 1 PEG unit | BRD4 | CRBN | > 5000 | ~50% | A single PEG unit can significantly reduce degradation potency.[4] |
| PEG | 2 PEG units | BRD4 | CRBN | > 5000 | ~60% | Intermediate linker lengths may hinder optimal ternary complex formation.[4] |
| PEG | ≥ 4 PEG units | BTK | CRBN | 1-40 | Varies | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[3] |
| PEG | 5-unit PEG | BRD4 | CRBN | Potent | High | A PEG5 linker has been suggested to provide an optimal balance of flexibility and distance for efficient degradation of BRD4.[1] |
Experimental Protocols
To facilitate the systematic evaluation of PROTACs with varying linker lengths, detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (and a vehicle control, typically DMSO) for a predetermined amount of time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[8]
-
Protocol 2: Ternary Complex Formation Assay (General Protocol)
Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to quantify the formation of the ternary complex.[6][8] A general TR-FRET protocol is outlined below.
Methodology:
-
Reagents:
-
Purified, tagged target protein (e.g., His-tagged).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN-DDB1).
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-cryptate anti-His).
-
Fluorescently labeled anti-tag antibody (e.g., d2-labeled anti-GST).
-
PROTACs with varying linker lengths.
-
-
Assay Procedure:
-
In a suitable microplate, add the purified target protein, E3 ligase complex, and the PROTAC at various concentrations.
-
Add the lanthanide-labeled and fluorescently labeled antibodies.
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is generated when the donor (lanthanide) and acceptor (fluorophore) are brought into close proximity by the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50). This provides a quantitative measure of the PROTAC's ability to induce the ternary complex.
-
Mandatory Visualizations
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating Protein Degradation by Thalidomide-O-amido-C6-NH2 TFA PROTACs: A Comparative Guide to Western Blotting and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating the efficacy of PROTACs (Proteolysis-Targeting Chimeras) synthesized with Thalidomide-O-amido-C6-NH2 TFA. We offer a detailed examination of Western blotting, the gold-standard technique, and compare its performance with emerging alternative assays, supported by experimental protocols and data presentation guides.
This compound serves as a crucial building block in the synthesis of PROTACs. It provides the E3 ligase-binding moiety, specifically targeting Cereblon (CRBN), and a linker with a terminal amine for conjugation to a target protein ligand.[1] The resulting PROTAC is a heterobifunctional molecule that orchestrates the degradation of a specific protein of interest (POI).
The mechanism of action involves the PROTAC simultaneously binding to the POI and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI's surface. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC can catalytically repeat the cycle.[2]
Signaling Pathway of a Thalidomide-Based PROTAC
The following diagram illustrates the catalytic cycle of protein degradation induced by a PROTAC utilizing a thalidomide-based E3 ligase ligand.
Caption: General mechanism of protein degradation by a Thalidomide-based PROTAC.
Western Blot for Validation of Protein Degradation
Western blotting is a cornerstone technique for quantifying the degradation of a target protein induced by PROTACs.[3] It allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax).[3]
Experimental Workflow for Western Blot Analysis
The process involves treating cells with the PROTAC, preparing cell lysates, separating proteins by size, transferring them to a membrane, and then detecting the target protein using specific antibodies.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Detailed Experimental Protocol for Western Blot
1. Cell Culture and Treatment:
-
Seed cells (e.g., a human cancer cell line expressing the protein of interest) in 6-well plates and allow them to adhere overnight.
-
For a dose-response experiment, treat the cells with increasing concentrations of the this compound-based PROTAC for a fixed duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest them at various time points.[4]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[4]
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading in the subsequent steps.[4]
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[3]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[4]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[2]
Comparison of Validation Methods
While Western blotting is a reliable method, it can be time-consuming and labor-intensive.[5] Several alternative techniques offer higher throughput and more quantitative data.[5]
| Method | Principle | Throughput | Key Outputs | Advantages | Disadvantages |
| Traditional Western Blot | Size-based protein separation followed by antibody detection.[4] | Low to Medium | DC50, Dmax, Protein Size | Widely accessible, provides molecular weight information.[5] | Time-consuming, semi-quantitative, requires specific antibodies.[5] |
| Capillary Western Blot (e.g., Jess) | Automated, capillary-based protein separation and immunodetection.[5] | Medium to High | DC50, Dmax, Protein Size | Faster, more reproducible, and quantitative than traditional Western blot.[5][6] | Requires specialized instrumentation, higher reagent cost.[6] |
| HiBiT-Based Luminescence Assay | A small peptide tag (HiBiT) is fused to the target protein, which complements with LgBiT to produce a luminescent signal proportional to protein abundance.[5] | High | DC50, Dmax, Degradation Kinetics | Highly sensitive, quantitative, suitable for live-cell and real-time measurements, no antibody needed.[5][7] | Requires genetic engineering of cell lines, does not provide size information.[5] |
| In-Cell Western Assay | Plate-based quantitative immunofluorescence in fixed cells.[8] | Medium to High | DC50, Dmax | Higher throughput than traditional Western blot, monitors proteins in a cellular context.[8] | Requires high-quality antibodies that work in fixed cells, no size information.[8] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins.[9] | Low | Fold change in protein abundance | Global off-target analysis, high specificity.[9] | Complex data analysis, expensive instrumentation.[9] |
Representative Quantitative Data
The following table presents hypothetical data for a PROTAC synthesized using this compound targeting a protein of interest (POI-X).
| PROTAC Concentration (nM) | % POI-X Degradation (Western Blot) | % POI-X Degradation (HiBiT Assay) | POI-X Fold Change (Proteomics) |
| 0 (Vehicle) | 0% | 0% | 1.00 |
| 1 | 12% | 15% | 0.88 |
| 10 | 45% | 52% | 0.47 |
| 100 | 85% | 91% | 0.09 |
| 1000 | 88% | 93% | 0.07 |
| DC50 | ~12 nM | ~9 nM | N/A |
| Dmax | ~88% | ~93% | N/A |
Note: The data presented are for illustrative purposes and will vary depending on the specific PROTAC, target protein, and cell line used.
Conclusion
The validation of protein degradation is a critical step in the development of PROTACs. While traditional Western blotting remains a fundamental and widely used technique, researchers should consider the advantages offered by alternative methods such as capillary Western blotting and HiBiT-based assays, especially for higher throughput screening and more precise quantification. A multi-faceted approach, potentially combining the molecular weight information from a Western blot with the high-throughput and kinetic data from a HiBiT assay, can provide a comprehensive understanding of the efficacy and mechanism of action of a this compound-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. Comparison of Automated and Traditional Western Blotting Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Mass Spectrometry Analysis of Ubiquitination Induced by Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. PROTACs that utilize thalidomide (B1683933) and its analogs, such as the versatile building block Thalidomide-O-amido-C6-NH2 TFA , hijack the Cereblon (CRBN) E3 ubiquitin ligase to induce ubiquitination and subsequent proteasomal degradation of a protein of interest. Verifying and quantifying this induced ubiquitination is a critical step in PROTAC development. Mass spectrometry (MS) has emerged as the definitive tool for this analysis, offering unparalleled depth and precision.
This guide provides an objective comparison of CRBN-recruiting PROTACs with alternatives, details the experimental protocols for MS-based ubiquitination analysis, and visualizes the key pathways and workflows involved.
PROTAC-Induced Degradation: A Performance Comparison
The choice of E3 ligase is a critical design consideration in PROTAC development. While Thalidomide-based PROTACs recruit the broadly expressed CRBN ligase, another popular class of PROTACs recruits the von Hippel-Lindau (VHL) E3 ligase.[1] The selection between these can significantly impact degradation efficiency, target scope, and off-target effects.[] Below is a comparative summary of performance data for PROTACs targeting the well-studied Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4.
| Parameter | Thalidomide-based PROTAC (CRBN Recruiter) | VHL-based PROTAC (VHL Recruiter) | Key Considerations & References |
| E3 Ligase Ligand Example | Pomalidomide, Lenalidomide, Thalidomide | VH032, VL285 Analog | CRBN ligands are often smaller and may offer better drug-like properties.[] VHL ligands can provide superior selectivity.[] |
| Degradation Potency (DC₅₀) | pM to low nM range (e.g., ~8.3 pM for a BRD4 degrader) | Low nM range (e.g., ~3.3 nM for a BRD4 degrader) | Potency is highly dependent on the specific PROTAC architecture and target protein.[1] |
| Maximal Degradation (Dₘₐₓ) | >90% | >95% | Both ligases can mediate profound levels of target degradation.[1][4] |
| Ubiquitination Linkage | Primarily K48-linked chains, marking for proteasomal degradation. | Primarily K48-linked chains; can also involve K29 linkages to form branched chains.[5] | The type of ubiquitin chain assembled can influence the efficiency of degradation. |
| Expression Profile | CRBN is broadly expressed, making it a versatile choice for many cell types. | VHL levels can be regulated by oxygen levels and may be downregulated in hypoxic tumors.[] | E3 ligase availability in the target tissue is a crucial factor for in vivo efficacy.[] |
| Off-Target Effects | Thalidomide analogs can independently degrade neosubstrate zinc-finger proteins (e.g., IKZF1, ZFP91).[6] | Generally considered to have fewer intrinsic off-targets, but this is PROTAC-dependent. | Structural modifications to the CRBN ligand can mitigate off-target degradation.[][6] |
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the biological processes and experimental procedures.
Caption: PROTAC-induced protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
VHL vs. Cereblon: A Comparative Guide to E3 Ligase Recruiters for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the selection of an E3 ubiquitin ligase recruiter is a pivotal decision in the design of Proteolysis Targeting Chimeras (PROTACs). The two most predominantly utilized E3 ligases in targeted protein degradation are von Hippel-Lindau (VHL) and Cereblon (CRBN). This guide presents an objective comparison of their performance, supported by experimental data, and provides detailed methodologies for key validation assays.
The choice between VHL and CRBN can significantly influence a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. Factors such as tissue expression patterns, catalytic rates, and the intrinsic properties of their respective small molecule ligands contribute to their distinct advantages and disadvantages. This document aims to provide a clear and data-driven overview to inform the rational design of next-generation protein degraders.
Quantitative Performance Comparison: VHL vs. Cereblon
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the potency of the degrader, and the maximum level of degradation (Dmax). Below is a summary of these metrics for well-characterized PROTACs targeting Bromodomain-containing protein 4 (BRD4), a widely studied target in cancer biology.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | BRD4 | HeLa | 29 | >90 | [Zengerle et al., 2015] |
| ARV-771 | VHL | BRD4 | 22Rv1 | <1 | >95 | [Raina et al., 2016] |
| dBET1 | Cereblon | BRD4 | MV4;11 | 8 | >98 | [Fischer et al., 2015] |
| ARV-825 | Cereblon | BRD4 | RS4;11 | <1 | >95 | [Lu et al., 2015] |
Note: DC50 and Dmax values can vary depending on the specific cell line, treatment duration, and experimental conditions. The data presented here is compiled from different studies and should be interpreted as a comparative overview.
Key Differences and Considerations
| Feature | VHL | Cereblon (CRBN) |
| Ligands | Generally larger, peptide-based, or derived from the natural HIF-1α ligand. Can present challenges with cell permeability and oral bioavailability.[1][2] | Small molecule immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide). Generally possess more favorable drug-like properties.[1][] |
| Expression | Predominantly cytoplasmic.[] Its levels are regulated by oxygen, with potential for downregulation in hypoxic tumor environments.[4] | Ubiquitously expressed in hematopoietic, neural, and epithelial tissues. Can shuttle between the nucleus and cytoplasm.[][4] |
| Catalytic Rate | Forms relatively long-lived ternary complexes, which may be advantageous for targeting stable proteins requiring persistent degradation signals.[4] | Exhibits faster catalytic turnover rates, potentially beneficial for degrading rapidly dividing cells' proteins.[4] |
| Selectivity | The binding pocket is more buried, which can lead to better selectivity for specific substrates.[4] VHL-based PROTAC MZ1 showed greater selectivity for BRD4 over other BET family members.[1] | Has a broader substrate promiscuity, which can lead to off-target degradation, particularly of zinc-finger transcription factors, causing potential immunomodulatory side effects.[4] |
| Hook Effect | For certain targets, VHL-based degraders may exhibit a less pronounced "hook effect," where efficacy decreases at high concentrations.[1] | The hook effect can sometimes be more prominent with CRBN-based PROTACs. |
Signaling Pathways and Mechanism of Action
To effectively leverage these E3 ligases, it is crucial to understand their native signaling pathways and the mechanism by which PROTACs hijack their function.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of PROTAC development. The following are detailed methodologies for key assays used to evaluate and compare the performance of VHL and Cereblon-based degraders.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.[5]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5][6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[6]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay measures the proximity between the target protein and the E3 ligase in live cells, indicating the formation of the ternary complex.[8][9]
-
Cell Line Engineering and Reagent Preparation:
-
Use CRISPR/Cas9 to endogenously tag the target protein with a small luciferase tag (e.g., HiBiT) in a cell line stably expressing the complementary large subunit (LgBiT).[10]
-
Transiently transfect these cells to express the E3 ligase (VHL or CRBN) as a HaloTag® fusion protein.[9][10]
-
On the day of the experiment, label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.[8]
-
-
Assay Execution:
-
BRET Measurement and Data Analysis:
-
Measure the bioluminescence and fluorescence signals using a plate reader capable of detecting BRET.[11]
-
Calculate the BRET ratio. An increase in the BRET ratio indicates the formation of the ternary complex.[11]
-
Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[4]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.[4]
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.[4]
-
-
Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration and pre-clear with protein A/G beads.
-
Immunoprecipitate the target protein using a specific primary antibody overnight at 4°C.
-
Capture the immune complexes with protein A/G beads.
-
-
Western Blotting for Ubiquitin:
-
Wash the beads extensively.
-
Elute the proteins from the beads by boiling in sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
-
Conclusion
Both VHL and Cereblon are highly effective E3 ligase recruiters for targeted protein degradation, each with a distinct profile of advantages and limitations. Cereblon-based PROTACs often benefit from smaller, more drug-like ligands, while VHL-based degraders may offer enhanced selectivity for certain targets. The optimal choice is context-dependent and should be guided by the specific target protein, the desired cellular and tissue targeting, and the overall pharmacological objectives of the drug discovery program. A thorough and systematic evaluation using the experimental approaches outlined in this guide will enable researchers to make data-driven decisions and accelerate the development of potent and selective protein degraders.
References
- 1. medium.com [medium.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. selvita.com [selvita.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. reactionbiology.com [reactionbiology.com]
DC50 and Dmax determination for Thalidomide-O-amido-C6-NH2 TFA-based PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to determine the degradation concentration (DC50) and maximum degradation (Dmax) of PROTACs, with a focus on those utilizing a Thalidomide-O-amido-C6-NH2 TFA-based linker for recruitment of the Cereblon (CRBN) E3 ligase.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by harnessing the cell's natural protein disposal system.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Thalidomide and its analogs are well-established ligands for the CRBN E3 ligase.[2] PROTACs incorporating a thalidomide-based moiety, such as this compound, leverage this interaction to induce the degradation of a target protein.[3] The efficacy of such a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2]
Comparative Performance of Thalidomide-Based PROTACs
The selection of the E3 ligase ligand and the nature of the linker significantly influence a PROTAC's efficacy and selectivity.[4] The following table summarizes quantitative data for prominent thalidomide-based PROTACs targeting different proteins of interest, showcasing their degradation potency (DC50) and maximal degradation (Dmax). It is important to note that DC50 and Dmax values can vary depending on the cell line, treatment time, and specific experimental conditions.[5]
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Thalidomide | BRD4 | Jurkat | 15 | >95 |
| dBET1 | Thalidomide | BET family | Various | Not specified | Not specified |
| ARV-771 | Not specified | BRD4 | Not specified | Varies | Varies |
| SHP2 Degrader | Thalidomide | SHP2 | Not specified | Representative data | Representative data |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of PROTAC development.[2] The following are detailed methodologies for key experiments to determine DC50 and Dmax.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein in cells treated with the PROTAC.[6]
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.[2]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight.[1] Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay.[6]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Visualize the bands using an ECL substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software.[6]
-
Normalize the target protein band intensity to the loading control.[6]
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
High-Throughput Degradation Analysis (e.g., HiBiT Assay)
The HiBiT assay is a sensitive and quantitative bioluminescent method that allows for high-throughput measurement of protein degradation in live cells.[5]
Methodology:
-
Cell Line Generation: Generate a stable cell line endogenously expressing the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.[5]
-
Assay Protocol:
-
Seed the HiBiT-tagged cells in a 96-well plate.[5]
-
Treat the cells with a serial dilution of the PROTAC or DMSO control.[5]
-
At the desired time point, add a lytic reagent containing the LgBiT protein, which complements the HiBiT tag to produce a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the normalized luminescent signal against the PROTAC concentration to determine the DC50 and Dmax.[5]
Visualizing the Process
To further understand the processes involved in PROTAC evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: General mechanism of protein degradation by a Thalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
References
Control Experiments for Thalidomide-O-amido-C6-NH2 TFA-Mediated Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of essential control experiments for validating protein degradation mediated by Proteolysis Targeting Chimeras (PROTACs) synthesized using Thalidomide-O-amido-C6-NH2 TFA. This linker-ligand conjugate incorporates the thalidomide (B1683933) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of a target protein. Rigorous experimental design with appropriate controls is paramount to ensure that the observed protein degradation is a direct result of the intended PROTAC mechanism and not due to off-target effects.
Core Principles of PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] In the case of PROTACs synthesized with this compound, the thalidomide component binds to CRBN.[2][3][4] This binding facilitates the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
Key Control Experiments
To validate that the degradation of the target protein is specifically mediated by the PROTAC and the CRBN E3 ligase, a series of control experiments are essential. These controls are designed to dissect the mechanism of action and rule out alternative explanations for the observed phenotype.
Negative Control PROTACs
The most informative controls are molecules that are structurally highly similar to the active PROTAC but are deficient in one of their key binding interactions.[5]
-
E3 Ligase Binding-Deficient Control: This is the most common and critical negative control. A subtle modification to the thalidomide moiety, such as methylation of the glutarimide (B196013) nitrogen, sterically hinders its binding to CRBN.[5] This control should still bind to the target protein but will be unable to recruit the E3 ligase, thus preventing degradation.
-
Target Protein Binding-Deficient Control: This control is designed to bind to CRBN but not to the POI. This is typically achieved by modifying the "warhead" portion of the PROTAC that targets the POI, for instance, by using an inactive enantiomer or an epimer.
CRBN Knockout Cell Lines
Utilizing a cell line in which the CRBN gene has been knocked out (KO) is a definitive method to prove the dependency of the PROTAC on this specific E3 ligase.[6] In CRBN KO cells, the PROTAC should be unable to induce degradation of the target protein.
Competitive Inhibition
Pre-treatment of cells with an excess of free thalidomide or a high-affinity CRBN ligand can competitively inhibit the binding of the PROTAC to CRBN, thereby preventing target protein degradation. Similarly, pre-treatment with a high-affinity inhibitor of the target protein can block the PROTAC's binding to the POI.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to validate a PROTAC synthesized using this compound.
Table 1: Western Blot Analysis of Target Protein Degradation
| Cell Line | Treatment | Concentration (nM) | Target Protein Level (% of Vehicle) |
| Wild-Type | Active PROTAC | 10 | 25 |
| Wild-Type | Active PROTAC | 100 | 10 |
| Wild-Type | Active PROTAC | 1000 | 40 (Hook Effect) |
| Wild-Type | E3 Ligase Binding-Deficient Control | 1000 | 98 |
| Wild-Type | Target Binding-Deficient Control | 1000 | 102 |
| CRBN KO | Active PROTAC | 100 | 95 |
Table 2: Proteomics Analysis of Off-Target Effects
| Protein | Log2 Fold Change (Active PROTAC vs. Vehicle) | Log2 Fold Change (E3 Ligase Binding-Deficient Control vs. Vehicle) |
| Target Protein | -3.32 | -0.05 |
| Known CRBN Neosubstrate (e.g., IKZF1) | -2.85 | -0.10 |
| Potential Off-Target 1 | -0.20 | -0.15 |
| Potential Off-Target 2 | -1.50 | -1.45 |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with a serial dilution of the active PROTAC and negative controls. Include a vehicle-only (e.g., DMSO) control.[5]
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[7][8]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.[7][9]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.[5][9]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.[7][9]
-
Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[8]
Protocol 2: Generation of CRBN Knockout Cell Lines using CRISPR/Cas9
-
Guide RNA Design and Cloning: Design and clone single-guide RNAs (sgRNAs) targeting a critical exon of the CRBN gene into a suitable CRISPR/Cas9 expression vector.[10][11]
-
Transfection and Selection: Transfect the chosen cell line with the CRISPR/Cas9 plasmid. Select for transfected cells, for example, by using an antibiotic resistance marker or by sorting for a fluorescent reporter.
-
Single-Cell Cloning: Isolate single cells to establish monoclonal colonies.[11]
-
Genotyping: Expand the clones and extract genomic DNA. Use PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the CRBN gene.[6][12]
-
Protein Validation: Confirm the absence of CRBN protein in the identified KO clones by Western blot analysis.[6][13]
Visualization of Workflows and Pathways
Caption: Mechanism of action of a thalidomide-based PROTAC and key controls.
Caption: Experimental workflow for validating PROTAC-mediated protein degradation.
Comparison with Alternative Technologies
While PROTACs are a powerful technology for targeted protein degradation, several alternative approaches exist.
Table 3: Comparison of Protein Degradation Technologies
| Technology | Mechanism | Advantages | Disadvantages |
| PROTACs | Hijacks E3 ligase to induce ubiquitination and proteasomal degradation. | Catalytic activity, can target "undruggable" proteins, high potency. | Large molecular size can affect cell permeability, potential for "hook effect", off-target effects. |
| Molecular Glues | Small molecules that induce a novel interaction between an E3 ligase and a target protein. | Smaller molecular size, good drug-like properties. | Often discovered serendipitously, rational design is challenging. |
| LYTACs (Lysosome-Targeting Chimeras) | Binds to a cell-surface receptor and a target protein, leading to lysosomal degradation. | Can target extracellular and membrane proteins. | Dependent on receptor expression and trafficking. |
| AUTOTACs (Autophagy-Targeting Chimeras) | Induces selective degradation of target proteins via the autophagy pathway. | Can degrade larger protein aggregates and organelles. | The autophagy pathway is complex and can be difficult to modulate specifically. |
| RNA Interference (RNAi) | Silences gene expression at the mRNA level, preventing protein synthesis. | High specificity. | Delivery can be challenging, potential for off-target silencing. |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. CRBN Gene Knockout Strategy | Red Cotton [rc-crispr.com]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 13. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
A Head-to-Head Comparison of PROTACs Utilizing Thalidomide-Based Cereblon Ligands
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to specifically eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. A key component in many successful PROTACs is a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, often a derivative of thalidomide (B1683933).
Quantitative Performance of Thalidomide-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, measured by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize the performance of representative thalidomide-based PROTACs against different protein targets.
Table 1: Performance of BRD4-Targeting PROTACs
| PROTAC Name/Identifier | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| dBET6 | BRD4 | Thalidomide | PEG/Alkyl | 18 | >95 | Jurkat |
| ARV-825 | BRD4 | Pomalidomide | PEG/Alkyl | <1 | >90 | RS4;11 |
| Compound 21 | BRD4 | Lenalidomide | Dihydroquinazolinone-based | - | >75 (at 1 µM) | THP-1 |
Table 2: Performance of BTK-Targeting PROTACs
| PROTAC Name/Identifier | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PTD10 | BTK | Pomalidomide | Alkyl | 0.5 | >90 | Ramos |
| MT-802 | BTK | Thalidomide | Alkyl | ~15 | >99 | XLA cells |
| DD 03-171 | BTK | Thalidomide | - | 5.1 | >90 | MCL cells |
Table 3: Performance of EGFR-Targeting PROTACs
| PROTAC Name/Identifier | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 16 | EGFR | Pomalidomide | Alkyl | - | 96 | A549 |
| PROTAC EGFR degrader 7 | EGFR | Thalidomide | PEG/Alkyl | ~25 | >90 | H3255 |
Experimental Protocols
Robust and reproducible experimental design is crucial for the evaluation of PROTAC efficacy. Below are detailed protocols for key assays used to characterize the performance of protein degraders.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[1][2][3]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
For dose-response experiments, treat cells with a serial dilution of the PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane should also be probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay assesses the cytotoxic or anti-proliferative effects of the PROTAC.[4][5][6]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle control and a positive control for cytotoxicity if available.
-
Incubate the plate for a specified period (e.g., 72 hours).
3. Viability Measurement:
For MTT Assay:
-
Add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizing Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of the targeted proteins.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified BRD4 signaling pathway in cancer.[7][8][9][10][11]
Caption: Simplified BTK signaling pathway in B-cell malignancies.[12][13][14][15][16]
Caption: Simplified EGFR signaling pathway in cancer.[17][18][19][20][21]
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a novel PROTAC.
Caption: A generalized workflow for the design and evaluation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. cdn.mdedge.com [cdn.mdedge.com]
- 14. researchgate.net [researchgate.net]
- 15. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Thalidomide-O-amido-C6-NH2 TFA
For researchers and drug development professionals, the responsible handling and disposal of potent compounds such as Thalidomide-O-amido-C6-NH2 TFA are critical for maintaining laboratory safety and environmental integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of this synthetic E3 ligase ligand-linker conjugate, a key component in the development of Proteolysis Targeting Chimeras (PROTACs).
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal protocol to ensure full compliance with all local, state, and federal regulations.
Hazard Identification and Safety Data
Based on the data for the hydrochloride analog, the following hazards are identified:
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | 2A / 2B | H319 / H320: Causes serious eye irritation. / Causes eye irritation.[2] |
Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the logical workflow for this procedure.
Caption: Logical workflow for the safe disposal of this compound.
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing the appropriate PPE to minimize exposure:
-
Eye Protection: Safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A lab coat.[2]
2. Waste Segregation
Proper segregation of waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
Disposable labware (e.g., pipette tips, weighing boats, contaminated gloves) that has come into contact with the compound should be placed in a designated solid hazardous waste container.[1]
-
-
Liquid Waste:
-
Contaminated Glassware:
-
Non-disposable glassware should be decontaminated using a validated procedure provided by your EHS department or disposed of as hazardous waste.[1]
-
3. Container Management and Labeling
-
Container: Use only designated hazardous waste containers that are in good condition and compatible with the chemical.
-
Sealing: Keep the hazardous waste container securely sealed when not in use.[1]
-
Labeling: The label on the hazardous waste container must be clearly legible and include:
-
The full chemical name: "this compound"
-
Appropriate hazard symbols (e.g., toxic, reproductive hazard).
-
The date waste accumulation began.
-
4. Storage and Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1] This area should be clearly marked as a hazardous waste accumulation site.
-
Documentation: Maintain a detailed log of the amount of this compound waste generated and the dates of accumulation. This documentation is essential for regulatory compliance.[1]
-
Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a certified hazardous waste disposal contractor. Dispose of the substance in accordance with all prevailing country, federal, state, and local regulations.[2]
References
Safeguarding Researchers: Comprehensive Handling and Disposal Protocols for Thalidomide-O-amido-C6-NH2 TFA
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Thalidomide-O-amido-C6-NH2 TFA. Adherence to these protocols is mandatory to mitigate risks associated with this potent compound.
Thalidomide (B1683933) and its derivatives are known for their teratogenic effects and require stringent handling procedures.[1] While a specific Safety Data Sheet (SDS) for the trifluoroacetate (B77799) (TFA) salt of Thalidomide-O-amido-C6-NH2 was not identified, an SDS for the hydrochloride salt indicates it can cause skin and serious eye irritation.[2] Given the hazardous nature of the parent compound, thalidomide, this derivative should be handled with the utmost caution, assuming similar or greater risks, including potential reproductive toxicity.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Double gloving is recommended, especially during weighing and dissolution. |
| Body Protection | Disposable Gown | Must be long-sleeved with tight-fitting cuffs and close in the back.[4] Poly-coated gowns offer additional protection against spills.[5] Gowns used in the handling area must not be worn in other areas.[4] |
| Eye Protection | Safety Goggles or Face Shield | Required at all times to protect against splashes and aerosols.[3][4] |
| Respiratory Protection | N95 Respirator or higher | A properly fit-tested N95 respirator is necessary if there is a risk of generating dust or aerosols, such as during weighing.[3][4] For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) may be required.[6][7] Surgical masks do not provide adequate respiratory protection.[4] |
| Foot Protection | Shoe Covers | To be worn over laboratory footwear to prevent the tracking of contaminants.[4] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood or a glove box to minimize exposure.
-
Preparation: Before handling the compound, ensure the designated work area is clean and uncluttered. Assemble all necessary equipment, including a calibrated scale, spatulas, weighing paper, solvent dispensers, and waste containers.
-
Gowning: Don all required PPE as specified in the table above before entering the designated handling area.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a containment device like a glove bag.[6]
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Carefully open the container, avoiding any sudden movements that could create airborne dust.
-
Use a dedicated spatula to transfer the desired amount of the compound.
-
Immediately and securely close the container after weighing.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.
-
If sonication is required for dissolution, ensure the vessel is securely capped.[8]
-
-
Experimental Use:
-
Keep all vessels containing the compound covered when not in immediate use.
-
Clearly label all solutions with the chemical name, concentration, date, and your initials.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used with an appropriate solvent.
-
Carefully doff PPE, avoiding self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
Proper waste segregation and disposal are critical to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[3]
-
-
Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated and secure satellite accumulation area away from incompatible materials.[3]
-
-
Disposal Method:
Visual Workflow for Safe Handling
The following diagram illustrates the procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. aiha.org [aiha.org]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
